Technical Documentation Center

Propanol, (methyl-2-phenoxyethoxy)- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Propanol, (methyl-2-phenoxyethoxy)-

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Dynamics and Formulation Chemistry of (methyl-2-phenoxyethoxy)propanol

Executive Summary (Methyl-2-phenoxyethoxy)propanol—commercially recognized as Dipropylene Glycol Phenyl Ether (DiPPh)—is a highly hydrophobic, slow-evaporating organic solvent. Characterized by its unique combination of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(Methyl-2-phenoxyethoxy)propanol—commercially recognized as Dipropylene Glycol Phenyl Ether (DiPPh)—is a highly hydrophobic, slow-evaporating organic solvent. Characterized by its unique combination of an aromatic ring and a dipropylene glycol backbone, this compound bridges the gap between aqueous and organic phases in complex formulations. While traditionally dominant in the coatings and metalworking industries as a coalescing agent and dye solubilizer, its role has expanded into molecular biology and drug development, where it serves as a critical synthetic intermediate[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic functions, and experimental handling for researchers and formulation scientists.

Chemical Architecture and Physicochemical Profiling

The molecular structure of (methyl-2-phenoxyethoxy)propanol (SMILES: CC(COC1=CC=CC=C1)OCCCO) features a bulky, polarizable phenoxy group attached to an ether linkage, terminating in a propanol chain[2][3].

Causality of Properties: The aromatic ring dictates the molecule's high hydrophobicity and affinity for phenolic and acrylic resins. Conversely, the ether oxygens and terminal hydroxyl group facilitate hydrogen bonding, granting it exceptional coupling ability in multiphase systems[4]. The strong intermolecular dipole-dipole interactions result in a high boiling point and low vapor pressure, classifying it as a non-VOC (Volatile Organic Compound) under several stringent environmental regulations[4].

Quantitative Data Summary
ParameterValueReference
IUPAC Name 3-(1-phenoxypropan-2-yloxy)propan-1-ol[3]
CAS Registry Number 51730-94-0[1][5]
Molecular Formula C12H18O3[2][3]
Molecular Weight ~210.27 g/mol [2][3]
Flash Point (Closed Cup) 120 °C (248 °F)[6]
Log Pow (Octanol/Water) 1.52 – 1.73 (Estimated)[6][7]
Soil Mobility (Koc) 12.36 – 21.0 (Estimated)[7][8]
Physical Appearance Colorless to yellow liquid, low odor[6][8]

Applications in Drug Development and Organic Synthesis

Beyond industrial coatings, (methyl-2-phenoxyethoxy)propanol serves as a critical solvent and intermediate in organic synthesis and molecular biology[1]. Its unique combination of a reactive ether backbone and a stable aromatic ring makes it an ideal scaffold for synthesizing complex pharmaceutical compounds[1][5]. For instance, it has been utilized in the preparation of acylarylthiocarbamates, which function as nonnucleoside reverse transcriptase inhibitors (NNRTIs) in antiviral drug development. The solvent's high boiling point allows for high-temperature refluxing without the need for pressurized vessels, streamlining synthetic workflows.

Mechanistic Pathways in Multiphase Systems

In latex and polymer science, (methyl-2-phenoxyethoxy)propanol acts as a premier coalescing agent. During the drying phase of a water-based coating, the solvent must remain in the polymer matrix long enough to plasticize the particles, lowering their glass transition temperature ( Tg​ )[4].

Coalescence_Mechanism A Aqueous Latex Dispersion (Polymer + Water) B Addition of DiPPh (Hydrophobic Partitioning) A->B Formulation Mixing C Water Evaporation (Particle Packing) B->C Application to Substrate D Polymer Deformation (DiPPh Plasticization) C->D Capillary Forces E Chain Interdiffusion (Film Formation) D->E Tg Reduction by DiPPh F Continuous Polymeric Film (Slow DiPPh Evaporation) E->F Final Curing

Fig 1. Mechanistic pathway of latex coalescence facilitated by DiPPh plasticization.

Experimental Methodology: Self-Validating MFFT Protocol

To empirically evaluate the coalescing efficiency of (methyl-2-phenoxyethoxy)propanol, researchers measure the Minimum Film Forming Temperature (MFFT). The following protocol is designed as a self-validating system, ensuring that any reduction in film-forming temperature is causally linked to the solvent rather than environmental artifacts.

Step-by-Step Protocol
  • Preparation of Baseline Control: Aliquot 100 g of a standard acrylic latex emulsion (e.g., native Tg​ = 20°C) into a mixing vessel. Causality: Running a control sample lacking the coalescent establishes a baseline MFFT, validating the delta ( ΔTg​ ) observed in the experimental groups.

  • Titration: Slowly add (methyl-2-phenoxyethoxy)propanol in increments of 1.0% w/w under continuous low-shear agitation (300 rpm). Causality: Low-shear mixing prevents the mechanical coagulation of the latex particles while ensuring homogeneous distribution.

  • Equilibration: Allow the formulated dispersion to rest for 24 hours at 25°C. Causality: This dwell time is critical; it allows the highly hydrophobic DiPPh molecules to fully partition from the aqueous phase into the polymer particles, ensuring uniform plasticization[4].

  • Film Casting: Apply a 100 µm wet film onto an MFFT bar (a specialized temperature-gradient platen).

  • Observation & Validation: Pass dry air over the film. Identify the visual transition point where the film changes from a cracked, opaque white (indicating failure to coalesce) to a clear, continuous layer. Record this boundary temperature as the MFFT.

MFFT_Workflow S1 1. Prepare Latex Baseline (Control) S2 2. Titrate DiPPh (0-10% w/w) S1->S2 S3 3. Equilibrate (24h at 25°C) S2->S3 S4 4. Cast Film on MFFT Bar S3->S4 S5 5. Observe Visual Transition S4->S5 S6 6. Record MFFT & Validate Delta Tg S5->S6

Fig 2. Self-validating experimental workflow for determining Minimum Film Forming Temperature.

Toxicological and Environmental Grounding

Safety and environmental impact are paramount in modern chemical selection. Toxicological data indicates that (methyl-2-phenoxyethoxy)propanol exhibits low acute toxicity. In animal models, the oral LD50 exceeds 2000 mg/kg[9]. Due to its high viscosity and low volatility, it is not classified as an aspiration hazard[7][8]. Furthermore, in vitro genetic toxicity studies have consistently yielded negative results, confirming its stability and safety for broad industrial and scientific use[7][8]. Environmentally, it demonstrates a very high potential for mobility in soil (estimated Koc between 12.36 and 21.0) but possesses a low bioconcentration potential (BCF < 100)[7][8].

References

  • Lookchem - Cas 51730-94-0,(methyl-2-phenoxyethoxy)
  • Silver Fern Chemical - Glycol Ether DiPPH Supplier | 51730-94-0 URL
  • AChemBlock - (methyl-2-phenoxyethoxy)
  • PubChemLite (Université du Luxembourg) - (methyl-2-phenoxyethoxy)propanol (C12H18O3)
  • Ataman Chemicals - DOWANOL DIPPH GLYCOL ETHER URL
  • Aktas Dis Ticaret (Dow)
  • Quantum Compliance (Silver Fern Chemical)
  • Environmental Defense Fund (Dow) - Product Name: DOWANOL(TM)
  • Scribd - 110 01309 01 Glycol Ether Formulation Guide URL
  • OECD - PROPYLENE GLYCOL PHENYL ETHER CAS N°: - OECD Existing Chemicals Database URL

Sources

Exploratory

Molecular Architecture &amp; Causality of Physicochemical Properties

Physicochemical Profiling and Application Workflows for Dipropylene Glycol Phenyl Ether (CAS 51730-94-0) Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of balancing stringent vo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling and Application Workflows for Dipropylene Glycol Phenyl Ether (CAS 51730-94-0)

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of balancing stringent volatile organic compound (VOC) regulations with the thermodynamic need for high-performance coalescents. Dipropylene glycol phenyl ether (CAS 51730-94-0), commonly referred to as DiPPH, has emerged as a critical molecule in formulation science. This technical whitepaper deconstructs its physicochemical properties, evaluates its toxicological profile, and provides field-proven, self-validating protocols for its analytical characterization and formulation testing.

CAS 51730-94-0 is a complex organic compound formally known as [1]. I approach this molecule not merely as a bulk solvent, but as a highly engineered molecular tool. Its architecture consists of a lipophilic phenoxy group coupled with a dipropylene glycol backbone, which dictates its behavior in complex mixtures:

  • Hydrophobicity & Solvency: The aromatic phenyl ring imparts significant hydrophobicity, making it an exceptional solubilizer for lipophilic dyes and a.

  • Evaporation Dynamics: The extended ether linkages and higher molecular weight (210.27 g/mol ) result in a high boiling point and an exceptionally [2]. In formulation science, this causality is critical: the solvent remains in the applied film long enough to ensure complete polymer chain entanglement before evaporating, yielding a defect-free, continuous finish without trapping moisture.

Quantitative Physicochemical Data

The following table synthesizes the core physicochemical parameters critical for formulation engineering and safety assessments[2][3][4].

PropertyValue / Description
CAS Number 51730-94-0
Chemical Formula C₁₂H₁₈O₃
Molecular Weight 210.27 g/mol
Appearance Colorless to yellow liquid
Boiling Point ~280 °C
Density (at 20 °C) 1.0513 g/cm³
Flash Point (Closed Cup) 138 °C
Vapor Pressure (at 20 °C) 0.01 mmHg
Autoignition Temperature 495 °C
Purity (Commercial) >95%

Toxicological & Environmental Profile

Modern formulation demands rigorous safety standards alongside performance. CAS 51730-94-0 demonstrates a highly favorable toxicological profile. Data indicates low acute toxicity via oral and dermal routes, and animal genetic toxicity studies (including bacterial mutagenicity) are. Environmentally, the material is readily biodegradable, passing OECD tests for [3]. Its extremely low vapor pressure (0.01 mmHg) at room temperature minimizes inhalation hazards, making it a safer, low-VOC alternative to lower molecular weight glycol ethers.

Analytical Characterization Protocol: Purity Validation

To ensure formulation consistency, validating the purity of CAS 51730-94-0 is paramount. We utilize Gas Chromatography with Flame Ionization Detection (GC-FID). Causality of Method: The molecule's thermal stability allows it to vaporize without degradation at high injector temperatures, while FID provides an excellent linear response for carbon-rich ether molecules.

Self-Validating Protocol:

  • Standard Preparation: Prepare a 10 mg/mL solution of the sample in high-purity acetone. Spike the solution with 1 mg/mL of nonane as an internal standard. Validation logic: The internal standard ensures that any variations in injection volume or detector sensitivity are mathematically normalized, preventing false purity readings.

  • Instrument Parameters: Equip the GC with a non-polar DB-5 column (30m x 0.25mm x 0.25µm). Set the injector to 280 °C and the FID detector to 300 °C. Use a temperature gradient starting at 100 °C, ramping at 15 °C/min to 290 °C, and holding for 5 minutes.

  • System Suitability: Inject a blank (acetone + nonane) to confirm no carryover. The baseline must remain flat in the elution window of DiPPH.

  • Sample Analysis: Inject the sample. Calculate the relative purity by comparing the area under the curve (AUC) of the DiPPH peak against the internal standard, ensuring it meets the >95% specification.

Application Workflow: Coalescing Efficiency Testing

Causality of Method: A coalescent must temporarily plasticize the polymer. By measuring the Minimum Film Forming Temperature (MFFT), we directly quantify the thermodynamic efficiency of CAS 51730-94-0 in lowering the glass transition temperature (Tg) of the latex.

Self-Validating Protocol:

  • Latex Preparation: Divide an acrylic latex emulsion into a control (no coalescent) and a test sample. Add 5% w/w of CAS 51730-94-0 dropwise to the test sample under continuous agitation.

  • Equilibration: Stir at 300 RPM for 2 hours, then equilibrate in a sealed container for 24 hours. Validation logic: This extended equilibration ensures complete partitioning of the hydrophobic ether into the polymer particles, preventing false-negative MFFT readings caused by incomplete diffusion.

  • Application: Draw down a 100 µm wet film of both the control and test samples onto an MFFT bar featuring a linear temperature gradient from 0 °C to 20 °C.

  • Evaluation: Visually inspect the film after 2 hours of drying. The MFFT is the exact coordinate where the film transitions from cracked/opaque to clear/continuous. The system validates itself by using the control sample to establish the baseline Tg, proving the absolute temperature delta achieved by the coalescent.

Systems Architecture Diagram

The following logical workflow maps the lifecycle of CAS 51730-94-0 from raw material validation to application approval.

Workflow RawMat CAS 51730-94-0 (DiPPH) GCMS GC-FID Analysis (Purity >95%) RawMat->GCMS Sampling PhysProp Physicochemical Profiling (Viscosity, BP, FP) RawMat->PhysProp Characterization Formulation Latex Formulation Integration GCMS->Formulation Validated Purity PhysProp->Formulation Property Data Testing MFFT Validation (Coalescing Efficiency) Formulation->Testing Prototype Approval Application Approved (Low-VOC Coalescent) Testing->Approval Meets Specs

Workflow for analytical validation and application testing of CAS 51730-94-0.

References

  • Lookchem. "Cas 51730-94-0, (methyl-2-phenoxyethoxy)propanol". Lookchem Database.[Link]

  • Ataman Kimya. "DOWANOL PPh Glycol Ether". Ataman Chemicals.[Link]

  • Silver Fern Chemical. "Glycol Ether DiPPH Supplier | 51730-94-0". Silver Fern Chemical, Inc.[Link]

  • National Toxicology Program (NTP). "Dipropylene glycol phenyl ether (51730-94-0)". Chemical Effects in Biological Systems (CEBS) - NIH.[Link]

  • Dow Chemical Company. "Material Safety Data Sheet: DOWANOL PPH Glycol Ether". Aktasdis. [Link]

Sources

Foundational

Introduction: Understanding a High-Performance Glycol Ether

An In-depth Technical Guide to Dipropylene Glycol Phenyl Ether (DPPE) Dipropylene Glycol Phenyl Ether (DPPE), a member of the P-series glycol ether family, is a specialty solvent recognized for its unique combination of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Dipropylene Glycol Phenyl Ether (DPPE)

Dipropylene Glycol Phenyl Ether (DPPE), a member of the P-series glycol ether family, is a specialty solvent recognized for its unique combination of properties that make it invaluable across a diverse range of industrial and commercial applications. With the CAS Registry Number 770-35-4 and the molecular formula C₁₅H₂₄O₄ (for the commercial mixture, with the primary component being C₉H₁₂O₂), DPPE is a slow-evaporating, hydrophobic solvent with a characteristically low odor. Its aromatic structure provides excellent compatibility with phenolic and acrylic resins, distinguishing it from more common glycol ethers.

This guide provides a comprehensive review of DPPE, from its fundamental physicochemical properties and synthesis to its mechanisms of action in core applications. We will delve into its toxicological and environmental profile, grounded in authoritative data, and provide detailed protocols for its safe handling and analytical quantification. This document is intended for researchers, chemists, and formulation scientists seeking to leverage the high-performance characteristics of this versatile molecule.

Physicochemical Properties

The performance of DPPE in various formulations is a direct result of its distinct physical and chemical characteristics. It is more hydrophobic than would be predicted by its molecular weight alone, a key factor in its efficacy as a coalescent and carrier solvent.

PropertyValueSource(s)
CAS Number 770-35-4
EC Number 212-222-7
Molecular Formula C₉H₁₂O₂ (primary component)
Appearance Colorless, clear liquid[1]
Odor Low, mild ether-like[2]
Boiling Point ~212 °C at 760 mmHg[1]
Density ~0.92 g/cm³ at 25 °C[1]
Flash Point ~94 °C (closed cup)[1]
Solubility in Water Moderate[1]
Volatility Low[3][4]

Synthesis and Manufacturing

The industrial production of glycol ethers like DPPE is a well-established chemical process. The primary, field-proven method involves the reaction of an alcohol (or in this case, a phenol) with an epoxide.

Core Synthesis Pathway

Dipropylene Glycol Phenyl Ether is synthesized through the reaction of phenol with propylene oxide. This reaction is typically catalyzed to ensure selectivity and a high yield of the desired product. A common catalyst system mentioned involves Al₂O₃-MgO/Fe₃O₄. The reaction proceeds via the nucleophilic attack of the phenoxide ion on the epoxide ring of propylene oxide. The "dipropylene" unit is formed by the subsequent reaction of the initial product with another molecule of propylene oxide.

Diagram: Synthesis of Dipropylene Glycol Phenyl Ether

G phenol Phenol intermediate Propylene Glycol Phenyl Ether (Mono-adduct) phenol->intermediate + po1 Propylene Oxide po1->intermediate catalyst Catalyst (e.g., Al₂O₃-MgO/Fe₃O₄) catalyst->intermediate dppe Dipropylene Glycol Phenyl Ether (Di-adduct) intermediate->dppe + po2 Propylene Oxide po2->dppe

Caption: Reaction pathway for the synthesis of DPPE.

Causality Behind Experimental Choices: The choice of propylene oxide as a reactant is fundamental to creating the propylene glycol ether backbone. Phenol provides the aromatic functional group that imparts the unique hydrophobicity and resin compatibility to the final molecule. The use of a solid catalyst like Al₂O₃-MgO/Fe₃O₄ is advantageous for industrial processes as it simplifies catalyst removal from the product stream (heterogeneous catalysis), improving process efficiency and purity.

Core Applications and Mechanisms of Action

DPPE's utility stems from its ability to act as a powerful solvent and a functional additive. Its slow evaporation rate and strong solvency for a wide range of organic materials are central to its performance.

Coalescing Agent in Coatings and Adhesives

In water-based architectural and industrial coatings, DPPE serves as a highly effective coalescent.

  • Mechanism: As water evaporates from a latex paint, the polymer particles must fuse together to form a continuous, durable film. DPPE, being a slow-evaporating solvent, temporarily plasticizes these polymer particles, lowering the minimum film formation temperature (MFFT). Its hydrophobic nature ensures it remains in the film long enough for complete particle fusion before eventually evaporating, leading to a smooth, uniform finish.[4] Its aromatic structure makes it an excellent match for phenolic and acrylic-based latexes.

Solvent for Dyes and Inks

DPPE is used extensively as a carrier solvent for textile dyes and as a solvent in inks for ballpoint pens, felt-tip pens, and printing pastes.

  • Mechanism: Its strong solvency allows it to dissolve a high concentration of dye, creating stable and vibrant ink or dye formulations. In textile dyeing, it functions as both a dye solubilizer and a dye carrier, facilitating the transport and penetration of the dye into the fabric fibers, resulting in even and deep coloration.

Performance Additive in Industrial Applications

DPPE is valuable in the formulation of cleaners, paint removers, and metalworking fluids.

  • Mechanism: In cleaners, its ability to dissolve oils and greases makes it an effective cleaning agent.[4] In metalworking fluids, DPPE offers superior viscosity reduction and helps create homogeneous, stable formulations by coupling aqueous and organic components.

Fragrance Carrier and Cosmetic Ingredient

Due to its low odor, low toxicity, and excellent solvency, DPPE is used in cosmetics, soaps, and perfumes.[5][6][7]

  • Mechanism: It acts as a solvent and diluent for fragrance oils, helping to stabilize the scent and control its release over time.[8][9][10] Its antibacterial properties are also beneficial in soap and cosmetic formulations.

Diagram: Property-Application Link

G properties Key Properties of DPPE Slow Evaporation High Hydrophobicity Strong Solvency Low Odor & Toxicity Aromatic Structure applications Core Applications Coatings & Adhesives Inks & Dyes Industrial Cleaners Cosmetics & Fragrances Phenolic Resins properties:f1->applications:f1 Allows film formation properties:f2->applications:f1 Ensures compatibility properties:f3->applications:f2 Dissolves dyes properties:f3->applications:f3 Dissolves grease/oil properties:f4->applications:f4 Ideal for skin contact properties:f5->applications:f5 Excellent compatibility

Caption: Relationship between DPPE's properties and its primary uses.

Toxicological Profile and Safety Handling

DPPE has a favorable toxicological profile, characterized by low acute toxicity.[11][12] However, as with any chemical, appropriate handling procedures are essential to ensure workplace safety.

Summary of Toxicological Data
EndpointResultSource(s)
Acute Oral Toxicity Low toxicity if swallowed.[13]
Acute Dermal Toxicity Prolonged contact is unlikely to result in the absorption of harmful amounts.[13]
Skin Irritation Brief contact may cause slight skin irritation with local redness.[1][13]
Eye Irritation May cause slight corneal injury.[1][13]
Reproductive Toxicity In animal studies, did not interfere with reproduction. Birth defects were observed only at doses toxic to the mother.[13]
Genetic Toxicology In vitro and animal genetic toxicity studies were predominantly negative.[13]
Experimental Protocol: Standard Safety Handling

This protocol outlines the standard operating procedure for the safe handling of DPPE in a laboratory or industrial setting. This system is self-validating by adhering to established chemical safety principles.

Objective: To handle Dipropylene Glycol Phenyl Ether safely, minimizing exposure and risk.

Materials:

  • Dipropylene Glycol Phenyl Ether (DPPE)

  • Appropriate chemical-resistant container

  • Personal Protective Equipment (PPE):

    • Safety goggles with side protection[14]

    • Nitrile rubber gloves (0.4 mm thickness or greater)[14]

    • Chemically resistant lab coat or apron

  • Fume hood or well-ventilated area

  • Spill kit with absorbent materials (e.g., sand, vermiculite)[13]

Procedure:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that safety equipment (eyewash station, safety shower) is accessible and operational.

  • Ventilation: Conduct all open-container handling of DPPE inside a certified chemical fume hood or in a well-ventilated area to minimize inhalation of any potential mists or vapors, especially if the material is heated.[1][13]

  • Donning PPE: Put on all required PPE before opening the DPPE container. Safety goggles are mandatory.[14] Wear nitrile gloves tested according to EN 374.[14]

  • Dispensing: Carefully pour or pipette the required amount of DPPE, avoiding splashing. Keep the container closed when not in use.[13]

  • Handling Precautions: Avoid contact with strong acids, strong bases, and strong oxidizers, as these are incompatible materials.[13] Do not distill to dryness, as the product can oxidize at elevated temperatures.[13]

  • Spill Management: In case of a small spill, absorb the liquid with inert material like sand or vermiculite.[13] Collect the contaminated material into a suitable, properly labeled container for disposal.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[13] Clean the work area.

  • Storage: Store DPPE in a cool, dry, ventilated area in tightly sealed containers.[1]

Environmental Fate and Ecotoxicity

The environmental profile of DPPE indicates a low risk to ecosystems when handled and disposed of correctly. Propylene glycol ethers, in general, are not expected to persist or pose significant adverse risks to the environment.[15]

  • Biodegradation: DPPE is expected to be readily biodegradable.[13][16] One study demonstrated 100% biodegradation in 28 days under OECD 301F test conditions.[13]

  • Bioaccumulation: With low octanol-water partition coefficients (Kow), propylene glycol ethers are unlikely to accumulate in aquatic food chains.[11][15]

  • Mobility and Transport: Due to its high water solubility, if released, the compound is expected to be transported primarily in aqueous media.[15][16][17] It has a high mobility in soil but is also rapidly degraded, which limits the extent of leaching.[12][17]

  • Atmospheric Fate: In the air, vapor-phase DPPE reacts with photochemically produced hydroxyl radicals, with estimated half-lives ranging from 5.5 to 34.4 hours for propylene glycol ethers.[15]

Ecotoxicity Data

DPPE is practically non-toxic to aquatic organisms on an acute basis.[13]

Organism TypeResultSource(s)
Fish and Aquatic Invertebrates LC50/EC50 >100 mg/L[12][13][15]
Birds LD50 >2000 mg/kg (for propylene glycols)[12]

Analytical Methodologies

The quantification of DPPE in various matrices is crucial for quality control, environmental monitoring, and research. The preferred analytical method for propylene glycol ethers is Gas Chromatography (GC) due to its accuracy and the ease of sample preparation.[18]

Experimental Protocol: Quantification of DPPE in an Aqueous Matrix via GC-FID

Objective: To accurately determine the concentration of Dipropylene Glycol Phenyl Ether in a water sample using Gas Chromatography with a Flame Ionization Detector (GC-FID).

Rationale: The Flame Ionization Detector (FID) is highly sensitive to organic compounds like DPPE and provides a linear response over a wide concentration range. A liquid-liquid extraction is chosen to isolate the hydrophobic DPPE from the aqueous matrix and concentrate it for analysis.

Materials & Equipment:

  • Gas Chromatograph with FID

  • Appropriate GC column (e.g., DB-5 or equivalent)

  • Separatory funnel (250 mL)

  • Methylene chloride (DCM), HPLC grade

  • Anhydrous sodium sulfate

  • DPPE analytical standard

  • Volumetric flasks and pipettes

  • GC vials with septa

Procedure:

  • Standard Preparation: a. Prepare a 1000 µg/mL stock solution of DPPE in methylene chloride. b. Perform serial dilutions of the stock solution to create a set of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation (Liquid-Liquid Extraction): a. Measure 100 mL of the aqueous sample into a 250 mL separatory funnel. b. Add 30 mL of methylene chloride to the funnel. c. Stopper the funnel and shake vigorously for 2 minutes, periodically venting pressure. d. Allow the layers to separate. The DCM layer will be on the bottom. e. Drain the lower DCM layer into a clean flask containing a small amount of anhydrous sodium sulfate (to remove residual water). f. Repeat the extraction (steps b-e) two more times with fresh 30 mL aliquots of DCM, combining all extracts. g. Gently swirl the combined extract over the sodium sulfate, then carefully decant the dried extract into a clean beaker. h. Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator. i. Quantitatively transfer the concentrated extract to a 2 mL GC vial.

  • GC-FID Analysis: a. Instrument Conditions (Example):

    • Inlet Temperature: 250 °C
    • Injection Volume: 1 µL
    • Carrier Gas: Helium, constant flow
    • Oven Program: 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.
    • Detector Temperature: 300 °C b. Analysis Sequence:
    • Inject a solvent blank (methylene chloride) to ensure no system contamination.
    • Inject the calibration standards from lowest to highest concentration.
    • Inject the prepared sample extracts.
  • Data Processing: a. Integrate the peak corresponding to DPPE in each chromatogram. b. Generate a calibration curve by plotting the peak area of the standards against their known concentrations. c. Use the linear regression equation from the calibration curve to calculate the concentration of DPPE in the sample extracts. d. Account for the initial sample volume and final extract volume to determine the final concentration in the original aqueous sample.

Diagram: Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing sample 1. Aqueous Sample Collection extract 2. Liquid-Liquid Extraction (with Methylene Chloride) sample->extract dry 3. Drying (Anhydrous Na₂SO₄) extract->dry concentrate 4. Concentration dry->concentrate inject 5. Injection into GC concentrate->inject separate 6. Chromatographic Separation inject->separate detect 7. FID Detection separate->detect calibrate 7. Generate Calibration Curve detect->calibrate quantify 8. Quantify Sample Concentration calibrate->quantify report 9. Final Report quantify->report

Caption: Workflow for the analysis of DPPE in water by GC-FID.

Conclusion

Dipropylene Glycol Phenyl Ether is a high-performance solvent whose value is derived from a synergistic combination of properties: slow evaporation, strong solvency, high hydrophobicity, and a favorable safety profile. These characteristics enable its effective use as a coalescent in high-performance coatings, a carrier for dyes and inks, and a functional component in cleaners and cosmetics. A thorough understanding of its chemical nature, handling requirements, and environmental behavior allows for its safe and effective application, providing solutions to complex formulation challenges across multiple industries.

References

  • DOWANOL DIPPH GLYCOL ETHER -
  • Dow - Product Name: DOWANOL(TM) DIPPH Glycol Ether.
  • Dipropylene glycol propyl ether - Specialty Chemicals - China Amines.
  • Applications of Dipropylene Glycol Dimethyl Ether in Paints, Inks, and Cleaners.
  • Exploring Industrial Applic
  • Dipropylene Glycol (DPG) High Purity Manufacturer/Factory/Produder for Industrial Solvents & Personal Care | Achilles Chemical.
  • Dipropylene glycol methyl ether - IDLH | NIOSH - CDC.
  • New toxicity data for the propylene glycol ethers - a commitment to public health and safety.
  • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry.
  • osha-101.pdf - Dipropylene Glycol Methyl Ether.
  • Safety Data Sheet: Dipropylene glycol monomethyl ether - Carl ROTH.
  • What is Dipropylene Glycol and What is Its Use? - Environmental Governance / Alfa Chemistry.
  • Dipropylene Glycol (DPG) Product Stewardship Summary - Shell.
  • PROPYLENE GLYCOL/DIPROPYLENE GLYCOL: AD's Risk Assessment for Issuance of the Rereg - Regul
  • An examination of the physical properties, fate, ecotoxicity and potential environmental risks for a series of propylene glycol ethers - PubMed.
  • The distribution, fate, and effects of propylene glycol substances in the environment.
  • What is Dipropylene Glycol? | Paula's Choice.
  • How Dipropylene Glycol Innovates Within Perfume Making Techniques?
  • Dipropylene glycol is a common ingredient found in perfumes - Knowledge.
  • How Dipropylene Glycol Optimizes Consumer Product Fragrance Power?
  • Perfume Fixative, Dipropylene Gylcol DPG, Fragrance Grade. | Shopee Singapore.
  • POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Propylene Glycol - NCBI.

Sources

Protocols & Analytical Methods

Method

Propanol, (methyl-2-phenoxyethoxy)- as a solvent for organic reactions

An In-Depth Technical Guide to (Methyl-2-phenoxyethoxy)-propanol and Related Glycol Ethers as Solvents for Organic Reactions Authored by a Senior Application Scientist This document provides a comprehensive technical gui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to (Methyl-2-phenoxyethoxy)-propanol and Related Glycol Ethers as Solvents for Organic Reactions

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of (methyl-2-phenoxyethoxy)-propanol and, more broadly, the related and commercially significant propylene glycol phenyl ether (1-phenoxy-2-propanol), as solvents in organic synthesis. This guide moves beyond a simple recitation of properties to offer insights into the practical application, causality of experimental choices, and a framework for validating their use in novel synthetic contexts.

Introduction: Unraveling the Nomenclature and Potential

The term "(methyl-2-phenoxyethoxy)-propanol" describes a family of higher-order glycol ethers. While specific data for compounds like CAS 51730-94-0 (Dipropylene glycol phenyl ether) is limited in the context of organic synthesis, extensive information is available for the closely related and structurally foundational compound, 1-phenoxy-2-propanol (CAS: 770-35-4) . This compound, also known as Propylene Glycol Phenyl Ether and commercially as DOWANOL™ PPh, serves as the primary subject of this guide due to its well-documented properties and industrial relevance.

These solvents are characterized as high-boiling, slow-evaporating, and hydrophobic ethers with low odor.[1] Their unique balance of an ether and an alcohol functionality, combined with an aromatic group, imparts powerful solvency for a wide range of resins and dyes.[2][3] While predominantly used in coatings, inks, and cleaning formulations, their physical properties suggest significant, untapped potential as alternative, environmentally-friendlier solvents for high-temperature organic reactions.[4][5]

This guide will provide the necessary data and protocols to evaluate and implement these solvents in a research and development setting.

Section 1: Core Physicochemical and Solvent Properties

The utility of a solvent is dictated by its physical properties. The high boiling points and flash points of these glycol ethers make them suitable for reactions requiring significant energy input while enhancing laboratory safety compared to more volatile solvents. Their hydrophobic nature, a consequence of the phenyl group, makes them more effective at solvating non-polar organic molecules than smaller glycol ethers.[1]

Property1-Phenoxy-2-propanol (DOWANOL™ PPh)(methyl-2-phenoxyethoxy)-propanol
CAS Number 770-35-451730-94-0[6]
Molecular Formula C₉H₁₂O₂C₁₂H₁₈O₃[6]
Molecular Weight 152.2 g/mol [1]210.27 g/mol [7]
Boiling Point 243 °C (469 °F)340.8 °C at 760 mmHg[7]
Flash Point 120 °C (247 °F)[1]159.9 °C[7]
Density 1.062 g/cm³ at 25 °C[1]1.05 g/cm³[7]
Viscosity 24.5 cP at 25 °C[1]N/A
Water Solubility 1.1 wt% (Solvent in water) at 25 °C[1]N/A

Causality Behind Solvent Behavior:

  • High Boiling Point: The extended carbon chain, aromatic ring, and hydrogen bonding capability of the hydroxyl group contribute to strong intermolecular forces, requiring significant thermal energy to reach the vapor phase. This makes the solvent ideal for reactions that are kinetically slow at lower temperatures.

  • Powerful Solvency: The combination of a hydrophobic phenyl ring and a more polar ether-alcohol backbone allows it to dissolve a wide spectrum of organic compounds, from non-polar hydrocarbons to more polar resins.[2] This dual nature is crucial for reactions involving reagents with differing polarities.

  • Slow Evaporation Rate: This property, directly related to its low vapor pressure, is beneficial for maintaining stable reaction concentrations over extended periods and is a key feature in its use as a coalescent in coatings.[4][1]

Section 2: Health, Safety, and Laboratory Handling

Proper handling of any chemical is paramount. While propylene glycol phenyl ether is noted for its favorable environmental profile, including being readily biodegradable, appropriate safety measures must be observed.[4]

Key GHS Hazard Information (for 1-Phenoxy-2-propanol):

  • H319: Causes serious eye irritation.

Standard Laboratory Handling Protocol:

  • Engineering Controls: Always use this solvent within a chemical fume hood to prevent inhalation of any vapors or mists, especially when heated.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, nitrile or neoprene gloves, and a lab coat.[8]

  • Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents. Keep containers tightly closed.[8]

  • Spill Response: In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite). Prevent entry into drains and waterways.[9]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[8]

    • Skin: Wash off with soap and plenty of water.[8]

    • Inhalation: Move the person to fresh air.[9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention.[9]

Fig 1: General Laboratory Safety Workflow prep Preparation: Review SDS ppe Don PPE: Goggles, Gloves, Lab Coat prep->ppe hood Work in Fume Hood ppe->hood handling Chemical Handling & Reaction Setup hood->handling spill Spill Occurs handling->spill end Procedure Complete: Waste Disposal handling->end Normal Operation cleanup Contain & Clean Up with Inert Absorbent spill->cleanup cleanup->end

Caption: Fig 1: General Laboratory Safety Workflow.

Section 3: Applications in Organic Synthesis

While not a conventional reaction solvent, the properties of propylene glycol phenyl ether make it a compelling candidate for specific synthetic challenges, particularly as a "green" alternative to solvents like NMP or DMSO.

Potential Applications (Inferred from Properties):

  • Nucleophilic Aromatic Substitution (SNA_r): These reactions often require high temperatures to overcome the high activation energy of breaking aromaticity. The high boiling point and ability to dissolve polar substrates make it a suitable medium.

  • Metal-Catalyzed Cross-Coupling Reactions: For less reactive substrates, high temperatures can be necessary to drive catalytic cycles to completion. The solvent's ether linkages may also help stabilize certain catalytic species.

  • Polymer Synthesis: Step-growth polymerizations often require elevated temperatures for extended periods to drive reactions to high conversion and achieve high molecular weights. The low volatility of PPh is a significant advantage here.

Fig 2: Solvent Selection Decision Framework start Reaction Requires High Temperature (>150°C)? reagents Are Reagents Sparingly Soluble in Common Solvents? start->reagents Yes other_solvents Use Standard High-Boiling Solvents (Toluene, Xylene, etc.) start->other_solvents No green Is a 'Greener' Alternative to NMP/DMSO Desired? reagents->green Yes reagents->other_solvents No consider_pph Consider Propylene Glycol Phenyl Ether (PPh) green->consider_pph Yes green->other_solvents No

Caption: Fig 2: Solvent Selection Decision Framework.

Section 4: Detailed Experimental Protocols

The following protocols provide a self-validating system for assessing and utilizing propylene glycol phenyl ether (PPh) as a reaction solvent.

Protocol 1: Assessing Reactant and Catalyst Solubility

Objective: To determine if PPh is a suitable solvent for the key components of a planned reaction.

Methodology:

  • Preparation: Add 1.0 mL of PPh to three separate glass vials equipped with magnetic stir bars.

  • Solute Addition:

    • To Vial 1, add 50 mg of your starting material.

    • To Vial 2, add 50 mg of your primary reagent.

    • To Vial 3, add 5 mg of your catalyst (if applicable).

  • Room Temperature Test: Stir all vials at ambient temperature for 30 minutes. Visually inspect for complete dissolution.

  • Elevated Temperature Test: If any solids remain, heat the vials to the target reaction temperature (e.g., 180 °C) using a controlled heating block. Stir for an additional 30 minutes.

  • Observation: Record the temperature at which complete dissolution occurs for each component.

Protocol 2: General Procedure for a High-Temperature S_NAr Reaction

Objective: To provide a template for conducting a nucleophilic substitution reaction using PPh as the solvent. This example uses the reaction of 4-chloronitrobenzene with morpholine.

Materials:

  • 4-Chloronitrobenzene

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Propylene Glycol Phenyl Ether (PPh)

  • Round-bottom flask, condenser, magnetic stirrer/hotplate, nitrogen inlet.

Workflow Diagram:

Fig 3: Experimental Workflow for S_NAr Reaction setup 1. Assemble & Purge Glassware with N2 charge 2. Charge Reagents: Substrate, Base, Solvent (PPh) setup->charge add 3. Add Nucleophile (Morpholine) charge->add heat 4. Heat to 180°C with Stirring add->heat monitor 5. Monitor by TLC/GC-MS (Aliquot sampling) heat->monitor monitor->heat Reaction incomplete workup 6. Cool, Quench (H2O), & Extract (e.g., Ethyl Acetate) monitor->workup Reaction complete isolate 7. Purify Product (e.g., Chromatography) workup->isolate

Caption: Fig 3: Experimental Workflow for S_NAr Reaction.

Procedure:

  • Setup: Assemble a 100 mL round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure the system is under an inert atmosphere (e.g., nitrogen).

  • Charging Flask: To the flask, add 4-chloronitrobenzene (1.58 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and PPh (20 mL).

  • Reagent Addition: Add morpholine (1.05 mL, 12 mmol) to the stirring mixture.

  • Heating: Heat the reaction mixture to 180 °C and maintain this temperature.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of water.

    • Extract the aqueous layer three times with 50 mL of ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Remove the ethyl acetate under reduced pressure. The high-boiling PPh will remain with the crude product. Purify the product via column chromatography or distillation under high vacuum to separate it from the PPh solvent.

Conclusion and Future Outlook

Propylene glycol phenyl ether and its derivatives represent a class of high-performance, safer, and more environmentally benign solvents. While their application in organic synthesis is not yet widespread, their physicochemical properties make them highly suitable for high-temperature applications where traditional solvents may be inadequate or pose greater risks. The protocols outlined in this guide provide a robust framework for scientists to confidently explore and validate the use of these promising solvents in developing novel synthetic methodologies. Further research into their application in catalysis and flow chemistry could unlock their full potential as mainstays in the modern synthetic laboratory.

References

  • ChemicalBook. (2026, March 20). 1-(2-METHYLPHENOXY)-2-PROPANOL - Safety Data Sheet.
  • JIANGSU DYNAMIC CHEMICAL CO., LTD. (2020, May 29). Propylene glycol monomethyl ether(PM\PGME); 1-METHOXY-2-PROPANOL (MP)
  • TCI Chemicals. (2025, September 12).
  • Sigma-Aldrich. (2026, March 16).
  • ChemBK. (methyl-2-phenoxyethoxy)propanol.
  • Thermo Fisher Scientific. (2010, July 6).
  • Dow Inc. DOWANOL™ PPh Glycol Ether.
  • Ataman Kimya. DOWANOL PPh Glycol Ether.
  • Google Patents. (2021). CN113072431A - High-selectivity synthesis method of propylene glycol phenyl ether.
  • LookChem. Cas 51730-94-0, (methyl-2-phenoxyethoxy)propanol.
  • TK Group. (2024, January 1). Various applications of propylene glycol methyl ether in industries.
  • Menssing Chemiehandel & Consultants GmbH. Propylene glycol phenyl ether.
  • PSE Community.org. (2024, April 25).
  • AChemBlock. (methyl-2-phenoxyethoxy)propanol 95% | CAS: 51730-94-0.
  • PubChemLite. (methyl-2-phenoxyethoxy)propanol (C12H18O3).
  • Brenntag. DOWANOL™ PPh Glycol Ether.
  • PubChemLite. Propanol, (methyl-2-phenoxyethoxy)- (C12H18O3).
  • UL Prospector. (2025, December 8). DOWANOL™ PPh Glycol Ether by Dow Chemical.
  • Hedinger. (2004, March 15). DOWANOL PPh Propylene Glycol Phenyl Ether.
  • CAMEO Chemicals - NOAA. 1-METHOXY-2-PROPANOL.
  • ResearchGate. Solid base and their performance in synthesis of propylene glycol methyl ether.
  • Benchchem. A Comparative Guide to the Solvent Properties of 1-(2-Methoxypropoxy)-2-propanol and Propylene Glycol Methyl Ether.
  • PubChem. 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol.
  • Occupational Safety and Health Administration. (2022, September 22). 1-METHOXY-2-PROPANOL.
  • IPCS INCHEM. 1-METHOXYPROPANOL-2OL(PGME) CAS N°: 107-98-2.
  • Parchem. 1-methoxy-2-propanol (Cas 107-98-2).
  • Benchchem. An In-depth Technical Guide on the Solubility of 1-(2-Methoxypropoxy)-2-propanol in Organic Solvents.
  • Shell. (2007, March 16). Methyl PROXITOL.
  • ECHA CHEM. (2012, February 8).
  • Monument Chemical. Poly-Solv® MPE (ethoxy propanol).
  • Cheméo. Chemical Properties of 1-Propanol, 3-ethoxy- (CAS 111-35-3).

Sources

Application

Application Notes and Protocols for (methyl-2-phenoxyethoxy)propanol in Coating and Polymer Formulations

Introduction: Unveiling the Potential of (methyl-2-phenoxyethoxy)propanol as a High-Performance Additive (Methyl-2-phenoxyethoxy)propanol (CAS No. 51730-94-0, Molecular Formula: C₁₂H₁₈O₃) is an organic compound with a un...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of (methyl-2-phenoxyethoxy)propanol as a High-Performance Additive

(Methyl-2-phenoxyethoxy)propanol (CAS No. 51730-94-0, Molecular Formula: C₁₂H₁₈O₃) is an organic compound with a unique molecular structure that suggests its potential utility in advanced material formulations.[1][2][3][4] Its combination of a propanol group, a phenoxyethoxy group, and a methyl group gives it characteristics that are highly desirable in the coatings and polymer industries. While specific application data for this molecule is emerging, its structural similarity to well-known glycol ethers, such as Propylene Glycol Phenyl Ether (PPH), indicates its probable function as a coalescing agent, solvent, and/or plasticizer.[5][6][7][8][9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore and validate the use of (methyl-2-phenoxyethoxy)propanol in their formulations. The protocols outlined below are designed to be self-validating, enabling a thorough characterization of its performance and establishing a clear understanding of its mechanism of action.

Part 1: The Role of (methyl-2-phenoxyethoxy)propanol in Water-Borne Coatings

In water-borne coatings, such as latex paints, the formation of a continuous, durable film is paramount. This process, known as coalescence, involves the fusion of individual polymer particles as the water evaporates.[10][11] For this to occur effectively, especially at ambient temperatures, the polymer particles must be temporarily softened. This is the primary role of a coalescing agent.[12][13]

(Methyl-2-phenoxyethoxy)propanol, with its high boiling point (340.8°C at 760 mmHg) and flash point (159.9°C), is anticipated to be a slow-evaporating solvent. This characteristic is crucial for a coalescing agent, as it must remain in the film long enough to facilitate polymer particle fusion but eventually evaporate to ensure the final film hardness and performance.[14]

Mechanism of Action: A Temporary Plasticizer

The proposed mechanism by which (methyl-2-phenoxyethoxy)propanol aids in film formation is as follows:

  • Partitioning: Upon addition to a latex dispersion, the (methyl-2-phenoxyethoxy)propanol molecules, with their balance of hydrophobic and hydrophilic properties, will partition into the polymer particles.

  • Plasticization: Inside the polymer particles, it increases the free volume between polymer chains, effectively lowering the glass transition temperature (Tg) of the polymer.[13]

  • Deformation and Fusion: This reduction in Tg makes the polymer particles softer and more deformable, allowing them to fuse as water evaporates and capillary forces bring them into close contact.[15]

  • Film Formation: The individual particles merge into a continuous, homogeneous film with good mechanical properties.[14]

  • Evaporation: Over time, the (methyl-2-phenoxyethoxy)propanol slowly evaporates from the dried film, allowing the film to regain its original hardness and durability.

Part 2: Experimental Protocols for Evaluation in Coating Formulations

The following protocols are designed to systematically evaluate the performance of (methyl-2-phenoxyethoxy)propanol as a coalescing agent in a model water-borne acrylic coating formulation.

Materials and Equipment
  • (Methyl-2-phenoxyethoxy)propanol

  • Acrylic latex emulsion (e.g., styrene-acrylic or pure acrylic)

  • Deionized water

  • Defoamer

  • Dispersant

  • Titanium dioxide (TiO₂) pigment

  • Extender pigments (e.g., calcium carbonate, talc)

  • Thickener (e.g., cellulosic or associative)

  • Biocide

  • pH adjuster (e.g., ammonia or AMP-95)

  • Control coalescing agent (e.g., Propylene Glycol Phenyl Ether - PPH)

  • High-speed disperser with a Cowles blade

  • Laboratory balance

  • Paint shaker

  • Viscometer (e.g., Brookfield or Krebs Stormer)

  • pH meter

  • Drawdown bar (e.g., 3 mil and 6 mil)

  • Test charts (e.g., Leneta charts)

  • Minimum Film Formation Temperature (MFFT) bar

  • Scrub resistance tester

  • Adhesion tester (cross-hatch or pull-off)

  • Gloss meter

  • Hardness tester (e.g., pencil hardness or pendulum hardness)

  • Constant temperature and humidity chamber

Protocol 1: Formulation of a Model Water-Borne Coating

This protocol describes the preparation of a basic architectural paint formulation. The levels of (methyl-2-phenoxyethoxy)propanol should be varied to determine the optimal concentration. A control formulation using a known coalescent like PPH should also be prepared for comparison.

Step-by-Step Procedure:

  • Grind Phase:

    • To a suitable mixing vessel, add deionized water, defoamer, dispersant, and pH adjuster.

    • Under high-speed dispersion, slowly add TiO₂ and extender pigments.

    • Disperse at high speed for 20-30 minutes until a Hegman fineness of 4-5 is achieved.

  • Letdown Phase:

    • Reduce the mixing speed and add the acrylic latex emulsion.

    • In a separate container, pre-mix the (methyl-2-phenoxyethoxy)propanol with a small amount of water and add it slowly to the batch under agitation. For different batches, vary the concentration of (methyl-2-phenoxyethoxy)propanol (e.g., 3%, 5%, 7% based on latex solids).

    • Add the remaining additives, including the thickener, biocide, and additional pH adjuster if necessary.

    • Continue mixing at a lower speed for 15-20 minutes to ensure homogeneity.

  • Quality Control:

    • Measure and record the viscosity, pH, and density of the final paint formulation.

    • Allow the paint to equilibrate for 24 hours before further testing.

Protocol 2: Determination of Minimum Film Formation Temperature (MFFT)

The MFFT is a critical parameter for evaluating the efficiency of a coalescing agent. It is the lowest temperature at which a latex will form a continuous film.[15]

Step-by-Step Procedure:

  • Place the MFFT bar on a level surface and turn it on. Allow the temperature gradient to stabilize.

  • Using a drawdown bar, apply a thin film of the paint formulation onto the temperature gradient plate.

  • Allow the film to dry.

  • Observe the film for the transition from a clear, continuous film to a white, cracked, or powdery film.

  • The temperature at which this transition occurs is the MFFT. A lower MFFT indicates a more efficient coalescing agent.[15]

Protocol 3: Evaluation of Film Properties

This protocol outlines a series of tests to assess the quality of the dried paint film. All films should be cast on appropriate substrates and allowed to cure for a specified time (e.g., 7 days) at a controlled temperature and humidity (e.g., 23°C and 50% RH) before testing.

Property Test Method Description Acceptance Criteria
Gloss ASTM D523Measures the specular gloss of the paint film at different angles (20°, 60°, 85°).Dependent on the desired finish (e.g., matte, satin, gloss). Compare to control.
Hardness ASTM D3363 (Pencil Hardness)Determines the hardness of the film by the resistance to scratching from pencils of varying hardness.A harder film is generally more durable. Compare to control.
Adhesion ASTM D3359 (Cross-Hatch Adhesion)Assesses the adhesion of the film to the substrate by making a cross-hatch pattern and applying a special tape.Rated on a scale from 5B (no delamination) to 0B (severe delamination).
Scrub Resistance ASTM D2486Measures the resistance of the film to erosion caused by a brush, soap, and abrasive medium.The number of cycles to failure is recorded. Higher cycles indicate better durability.
Block Resistance ASTM D4946Evaluates the resistance of two painted surfaces to stick together under pressure.Rated on a scale from 10 (no tack) to 0 (very tacky).
Low-Temperature Coalescence ASTM D7306Evaluates the ability of the coating to form a continuous film at low temperatures.[16]Visual assessment for cracking and film integrity.
Protocol 4: Volatile Organic Compound (VOC) Contribution

The contribution of (methyl-2-phenoxyethoxy)propanol to the overall VOC content of the formulation is a key environmental and regulatory consideration.

Step-by-Step Procedure:

  • Determine the VOC content of the paint formulation containing (methyl-2-phenoxyethoxy)propanol using standard methods such as ASTM D2369 or ASTM D6886.[17]

  • Compare the results to formulations containing other coalescing agents and to the relevant regulatory limits.

Part 3: Application in Polymer Formulations

Beyond coatings, (methyl-2-phenoxyethoxy)propanol can potentially be used in various polymer formulations as a plasticizer or a process solvent. Its high boiling point and solvency characteristics make it a candidate for applications where low volatility and good compatibility with different resin systems are required.

Potential Applications
  • Adhesives: In water-based adhesives, it can function as a coalescent to improve film formation and adhesion properties.

  • Printing Inks: Its solvency may be beneficial for dissolving and carrying dyes and pigments in ink formulations.[18]

  • Plastisols: It could be evaluated as a secondary plasticizer in PVC plastisols to modify viscosity and improve flexibility.

  • Polymer Synthesis: Its reactive hydroxyl group suggests potential use as a chemical intermediate in the synthesis of new polymers.

Protocol 5: Evaluation as a Plasticizer in a Polymer Film

This protocol provides a framework for assessing the plasticizing efficiency of (methyl-2-phenoxyethoxy)propanol in a model polymer system (e.g., a polyvinyl chloride - PVC - formulation).

Step-by-Step Procedure:

  • Compounding:

    • Blend the base polymer resin with other additives (stabilizers, fillers, etc.) in a high-speed mixer.

    • Add (methyl-2-phenoxyethoxy)propanol at various concentrations (e.g., 10, 20, 30 phr - parts per hundred resin).

    • Continue mixing until a homogeneous dry blend is obtained.

  • Molding/Casting:

    • Process the compound into a film or sheet using a two-roll mill followed by a compression molder, or by casting from a solution.

  • Mechanical Testing:

    • Condition the samples according to relevant ASTM standards.

    • Perform tensile testing (ASTM D882) to determine tensile strength, elongation at break, and modulus of elasticity. An effective plasticizer will typically decrease tensile strength and modulus while increasing elongation.

    • Measure the Shore hardness (ASTM D2240). Plasticization will result in a lower hardness value.

  • Thermal Analysis:

    • Use Differential Scanning Calorimetry (DSC) to measure the glass transition temperature (Tg) of the plasticized polymer. A significant decrease in Tg compared to the unplasticized polymer indicates effective plasticization.

Visualizations

Workflow for Evaluating (methyl-2-phenoxyethoxy)propanol in Coatings

G cluster_0 Formulation cluster_1 Performance Testing cluster_2 Analysis & Optimization Formulate Formulate Model Coating Vary_Conc Vary Concentration of (methyl-2-phenoxyethoxy)propanol Formulate->Vary_Conc Control Prepare Control with Standard Coalescent (PPH) Vary_Conc->Control MFFT Determine MFFT (ASTM D2354) Control->MFFT Film_Prop Evaluate Film Properties (Hardness, Adhesion, Gloss) MFFT->Film_Prop Scrub Test Scrub & Block Resistance Film_Prop->Scrub VOC Measure VOC Content (ASTM D6886) Scrub->VOC Compare Compare Results to Control VOC->Compare Optimize Optimize Concentration Compare->Optimize Conclude Draw Conclusions on Performance Optimize->Conclude

Caption: Workflow for the evaluation of (methyl-2-phenoxyethoxy)propanol in coatings.

Mechanism of Coalescence

G The three stages of film formation in a water-borne coating. cluster_0 Stage 1: Evaporation cluster_1 Stage 2: Particle Deformation cluster_2 Stage 3: Coalescence A1 Polymer Particle B1 Deformed Particle A2 Polymer Particle A2->B1 A3 Polymer Particle B2 Deformed Particle A3->B2 A4 Polymer Particle A5 Polymer Particle B3 Deformed Particle A5->B3 A6 Polymer Particle B4 Deformed Particle A6->B4 C1 Continuous Film B1->C1 B2->C1 B3->C1 B4->C1

Caption: The three stages of film formation in a water-borne coating.

Conclusion

(Methyl-2-phenoxyethoxy)propanol presents a promising option for formulators in the coatings and polymer industries. Its chemical structure suggests it can perform effectively as a low-VOC coalescing agent and a versatile plasticizer. By following the detailed protocols outlined in these application notes, researchers can thoroughly evaluate its performance, optimize its use in their specific systems, and unlock its full potential to create high-performance, environmentally conscious products.

References

  • Vertex AI Search. (n.d.). Coalescing Agents → Area → Resource 2.
  • Vertex AI Search. (2025, November 7). The Chemistry Behind Superior Latex Paint: Understanding Coalescents.
  • Vertex AI Search. (2023, September 5). Coalescent Agent C 12 - Organophilic clay.
  • Vertex AI Search. (2020, February 3). A new coalescing agent for high performance waterborne paint - Chemicals Knowledge Hub.
  • Vertex AI Search. (n.d.). Glycol Ether PPH - Chemical Supplier Distributor ChemCeed.
  • Vertex AI Search. (n.d.). Cas 51730-94-0,(methyl-2-phenoxyethoxy)propanol | lookchem.
  • Vertex AI Search. (2016, December 19). Glycol Ether PPH application and supply.
  • OECD Existing Chemicals Database. (2004, January 14). PROPYLENE GLYCOL PHENYL ETHER CAS N°: -.
  • Locus Ingredients. (2024, January 3). Coalescing Agents Transformed: Unleashing the Potential of Sophorolipid Biosurfactants.
  • Ecolink. (n.d.). Glycol Ether PPH - 55 Gallon Drum.
  • Univar Solutions. (n.d.). Glycol Ether PPH.
  • Vertex AI Search. (n.d.). Phenoxy Propanol: Properties, Applications, and Industry Insights.
  • ChemBK. (n.d.). (methyl-2-phenoxyethoxy)propanol - Physico-chemical Properties.
  • YouTube. (2020, February 13). Low Temperature Coalescence ASTM D7306 [Paint Testing].
  • PCI Magazine. (2014, May 1). VOC Test Methodology.
  • SpecialChem. (2025, July 8). Coalescing Agents in Coatings - Definition, Types & Properties.
  • AChemBlock. (2026, March 22). (methyl-2-phenoxyethoxy)propanol 95% | CAS: 51730-94-0.
  • PubChemLite. (n.d.). (methyl-2-phenoxyethoxy)propanol (C12H18O3).
  • PubChemLite. (n.d.). Propanol, (methyl-2-phenoxyethoxy)- (C12H18O3).

Sources

Method

Application Note: (Methyl-2-phenoxyethoxy)propanol as an Advanced Coalescing Agent in Polymeric Dispersions

Executive Summary & Mechanistic Overview In the formulation of advanced aqueous polymeric dispersions, the selection of a coalescing agent dictates the thermodynamic stability, mechanical integrity, and permeability of t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

In the formulation of advanced aqueous polymeric dispersions, the selection of a coalescing agent dictates the thermodynamic stability, mechanical integrity, and permeability of the final film. (Methyl-2-phenoxyethoxy)propanol , commercially identified as dipropylene glycol phenyl ether (DiPPh), represents a paradigm shift from traditional volatile plasticizers.

Coalescence of aqueous latex or pseudolatex systems is a multi-stage thermodynamic process requiring polymer particles to deform and their chains to interdiffuse across boundaries. This interdiffusion is severely restricted if the ambient temperature is below the polymer's glass transition temperature ( Tg​ ). DiPPh acts by partitioning into the hydrophobic polymer phase, increasing free volume, and temporarily lowering the Tg​ of the particles. Its high boiling point (~280 °C) and extremely low evaporation rate (<0.01 relative to butyl acetate) ensure that it remains within the polymer matrix long enough to facilitate complete chain entanglement before evaporating[1].

Mechanism A Aqueous Polymeric Dispersion (Polymer Particles + DiPPh) B Water Evaporation Phase (Concentration of Solids) A->B Evaporation C Particle Deformation (Capillary Forces Activated) B->C Volume Fraction > 0.74 D Polymer Chain Interdiffusion (DiPPh Lowers Tg) C->D Plasticization by DiPPh E Continuous Polymeric Film (Homogeneous Matrix) D->E Chain Entanglement

Fig 1: Thermodynamic stages of aqueous latex coalescence facilitated by DiPPh plasticization.

Physicochemical Profiling

Understanding the physical properties of DiPPh is critical for predicting its behavior in both industrial coatings and pharmaceutical drug delivery systems (e.g., sustained-release matrices). DiPPh is highly hydrophobic, with an estimated Log Pow of 1.73, which prevents it from rapidly leaching out into aqueous environments[2]. Furthermore, it is practically non-toxic to aquatic organisms on an acute basis (LC50 >100 mg/L)[2]. It is widely utilized as a latex coalescent in water-based architectural and industrial coatings, and as a carrier solvent. It is also utilized as a precursor for low-VOC glycol ether esters in advanced aqueous polymeric dispersions[3].

Table 1: Quantitative Physicochemical Data of DiPPh

PropertyValueFormulation Significance
Chemical Name (Methyl-2-phenoxyethoxy)propanolActive coalescing moiety
CAS Number 51730-94-0Unique chemical identifier
Boiling Point ~280 °CEnsures solvent remains during the curing phase[1]
Evaporation Rate <0.01 (Butyl Acetate = 1)Prevents premature film skinning and micro-voids[1]
Log Pow 1.73High hydrophobicity; prevents aqueous leaching[2]
Flash Point 138 °C (Closed Cup)Safe handling in high-shear manufacturing[1]
Viscosity 34.3 cSt (at 25 °C)Modulates overall dispersion rheology[1]

Self-Validating Experimental Protocols

The following methodologies provide a robust framework for incorporating and evaluating DiPPh in aqueous polymeric dispersions.

Workflow N1 Dispersion Preparation N2 DiPPh Titration N1->N2 N3 Equilibration (24h at 25°C) N2->N3 N4 MFFT Analysis N3->N4 N5 Free-Film Casting N3->N5 N6 Permeability (WVTR) Assay N5->N6

Fig 2: Standardized workflow for evaluating DiPPh efficacy in polymeric film formation.

Protocol 1: Formulation of DiPPh-Plasticized Polymeric Dispersion
  • Step 1: Dispersion Preparation. Obtain a standard 30% w/w aqueous dispersion of the target polymer (e.g., acrylic latex or ethylcellulose pseudolatex).

  • Step 2: DiPPh Titration. Slowly titrate DiPPh at 5–15% w/w (based on dry polymer weight) into the dispersion under continuous overhead stirring at 300 rpm.

    • Causality: Slow addition prevents localized solvent shock, which can strip the stabilizing surfactants from the latex particles and cause irreversible coagulation.

  • Step 3: Equilibration. Cover the vessel and stir continuously for 24 hours at ambient temperature (25 °C).

    • Causality: DiPPh must thermodynamically partition from the continuous aqueous phase into the hydrophobic core of the polymer particles to effectively lower the Tg​ . Incomplete equilibration leads to heterogeneous plasticization and brittle film domains.

  • Validation Check: Analyze the particle size via Dynamic Light Scattering (DLS) pre- and post-equilibration. A successful incorporation is validated by the absence of significant particle aggregation (Polydispersity Index < 0.2).

Protocol 2: Minimum Film-Forming Temperature (MFFT) Determination
  • Step 1: Instrument Setup. Clean the surface of an MFFT bar (e.g., Rhopoint MFFT) and establish a linear temperature gradient (e.g., 0 °C to 40 °C).

  • Step 2: Application. Apply a 75 µm wet film of the equilibrated dispersion along the temperature gradient using a precision cube applicator.

  • Step 3: Drying. Allow the film to dry completely under a constant, laminar flow of desiccated air.

    • Causality: Controlled airflow ensures that water evaporates at a uniform rate across the gradient, preventing localized humidity pockets that could artificially depress the apparent MFFT.

  • Validation Check: Visually identify the sharp transition point from a cracked, powdery, or opaque film to a clear, continuous, and mechanically sound film. This protocol is self-validating: if the measured MFFT is not significantly lowered relative to an unplasticized control dispersion, the DiPPh partitioning in Protocol 1 was unsuccessful.

Protocol 3: Free-Film Casting and Permeability (WVTR) Testing
  • Step 1: Casting. Pour the formulated dispersion onto a Teflon-coated glass plate. Draw down to a wet thickness of 1000 µm using a micrometer-adjustable film applicator.

  • Step 2: Curing. Dry the film in a forced-air oven at a temperature exactly 10 °C above the measured MFFT for 24 hours.

    • Causality: Curing above the MFFT ensures that the polymer chains have sufficient thermal energy to fully interdiffuse and entangle, eliminating micro-voids and establishing a true continuous matrix.

  • Step 3: WVTR Analysis. Carefully peel the free-film and mount it onto a Payne permeability cup containing anhydrous calcium chloride. Place the assembly in a controlled humidity chamber (40 °C / 75% RH).

  • Validation Check: Perform gravimetric analysis every 24 hours over 7 days. A highly linear weight gain ( R2>0.99 ) confirms steady-state water vapor transmission, validating complete film integrity and the absence of pinholes or micro-cracks.

References

  • Ataman Chemicals.
  • European Patent Office.
  • Dow. "Dow - Product Name: DOWANOL(TM) DIPPH Glycol Ether".
  • Silver Fern Chemical, Inc. "Silver Fern Chemical, Inc.

Sources

Application

Advanced Sample Preparation and Analytical Workflows for the Quantification of (Methyl-2-phenoxyethoxy)propanol

(Methyl-2-phenoxyethoxy)propanol , universally referred to in industrial and environmental contexts as Dipropylene glycol phenyl ether (DiPPH) , is a high-production-volume coalescing agent, solvent, and chemical interme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

(Methyl-2-phenoxyethoxy)propanol , universally referred to in industrial and environmental contexts as Dipropylene glycol phenyl ether (DiPPH) , is a high-production-volume coalescing agent, solvent, and chemical intermediate[1]. Analytically, DiPPH gained significant notoriety following the 2014 Elk River chemical spill in West Virginia, where it was identified as a critical drinking water contaminant alongside 4-methylcyclohexanemethanol (MCHM) and propylene glycol phenyl ether (PPH)[2][3].

As a Senior Application Scientist, I approach the analysis of DiPPH by first examining its molecular architecture. DiPPH is an amphiphilic molecule—it possesses a hydrophobic phenyl ring coupled with hydrophilic ether and hydroxyl groups. This dual nature, combined with its tendency to exist as a complex mixture of structural isomers, makes direct injection techniques prone to poor peak shape and severe matrix interference. To achieve trace-level quantification (parts-per-billion or lower) in complex matrices like environmental water, biological fluids, or industrial formulations, robust sample preparation is non-negotiable.

Physicochemical Profiling of DiPPH

Understanding the target analyte's physical properties is the foundation of any extraction strategy. The moderate partition coefficient (LogP ~1.9) indicates that DiPPH is hydrophobic enough to be extracted via reversed-phase mechanisms, yet polar enough to require careful consideration of hydrogen bonding during gas chromatography.

Table 1: Physicochemical Properties of DiPPH

PropertyValueAnalytical Implication
Chemical Name (Methyl-2-phenoxyethoxy)propanolExists as multiple isomers requiring high-resolution chromatography.
CAS Number 51730-94-0[1][4]Essential for standard procurement and library matching.
Molecular Formula C₁₂H₁₈O₃[1][4]Precursor ion for LC-MS/MS (ESI+) is typically [M+H]⁺ m/z 211.
Molecular Weight 210.27 g/mol [1][4]Falls within the optimal mass range for both GC-MS and LC-MS.
LogP (predicted) ~1.9Ideal for Hydrophilic-Lipophilic Balance (HLB) sorbents.
Boiling Point 280 °C[1]Semi-volatile; requires thermal desorption or high GC inlet temps.

Rationale & Causality in Extraction Strategies

To build a self-validating analytical method, we must select sample preparation techniques that actively deplete the matrix while quantitatively retaining the analyte. We deploy two primary workflows depending on the matrix complexity.

Strategy A: Solid-Phase Extraction (SPE)

For high-volume aqueous samples (e.g., drinking water, river water), is the gold standard[5].

  • The Causality: We utilize a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent. HLB copolymers consist of divinylbenzene (lipophilic) and N-vinylpyrrolidone (hydrophilic) monomers. This dual chemistry perfectly mirrors the amphiphilic structure of DiPPH. Unlike traditional C18 silica, HLB does not require strict pH adjustment to maintain analyte retention, and it resists drying out, drastically reducing variability in recovery rates[6].

Strategy B: Headspace Solid-Phase Microextraction (HS-SPME)

For heavily contaminated matrices (e.g., industrial runoff, viscous formulations), coupled with GC-MS is preferred[6][7].

  • The Causality: By sampling the headspace above the liquid, non-volatile matrix components (salts, humic acids, proteins) are entirely excluded, protecting the GC inlet and column from fouling. We add sodium chloride (NaCl) to the sample to induce a salting-out effect . The high ionic strength decreases the solubility of the moderately hydrophobic DiPPH in the aqueous phase, thermodynamically driving it into the headspace. We select a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) triple-phase fiber because its layered structure captures the broad molecular weight range of glycol ethers via both adsorption and absorption mechanisms.

Workflow Visualization

G Start Sample Matrix (Water, Biofluids) Decision Select Extraction Workflow Start->Decision SPE Solid-Phase Extraction HLB Sorbent Decision->SPE Trace Levels SPME Headspace SPME DVB/CAR/PDMS Decision->SPME High Matrix GCMS GC-MS Analysis (Isomer Separation) SPE->GCMS Volatile Focus LCMS LC-MS/MS Analysis (High Sensitivity) SPE->LCMS Polar Focus SPME->GCMS Thermal Desorption Data Quantification & Validation GCMS->Data LCMS->Data

Fig 1. Decision matrix and sample prep workflow for DiPPH analysis in complex matrices.

Step-by-Step Methodologies

To ensure these protocols are self-validating systems , every batch must include a Method Blank (to prove zero carryover), a Matrix Spike (MS), and a Matrix Spike Duplicate (MSD) to mathematically prove recovery efficiency and precision. All samples must be spiked with an isotopically labeled surrogate (e.g., ¹³C-labeled glycol ether) prior to extraction[5].

Protocol A: HLB Solid-Phase Extraction (for LC-MS/MS or GC-MS)
  • Internal Standard Addition: Aliquot 100 mL of the aqueous sample. Spike with 10 µL of ¹³C-surrogate standard (10 µg/mL). Allow to equilibrate for 15 minutes.

  • Conditioning: Pass 3 mL of LC-MS grade Methanol through a 200 mg HLB cartridge, followed immediately by 3 mL of HPLC-grade water. Do not allow the sorbent bed to run dry.

  • Loading: Load the 100 mL sample at a controlled flow rate of 2 to 3 mL/min. Causality: A slow flow rate ensures sufficient contact time for the analyte to partition into the polymeric pores.

  • Washing: Wash the cartridge with 3 mL of 5% Methanol in water. Causality: This specific concentration is strong enough to elute highly polar matrix interferences (like salts and small organic acids) but weak enough to leave the DiPPH securely bound to the sorbent.

  • Drying: Apply maximum vacuum (approx. 15 inHg) for 5 minutes to remove residual water.

  • Elution: Elute the target analytes with 2 x 2 mL of a Methanol/Acetonitrile (1:1, v/v) mixture.

  • Reconstitution: Evaporate the eluate under a gentle stream of ultra-pure Nitrogen at 40 °C down to exactly 0.5 mL. For LC-MS/MS, dilute to 1.0 mL with the initial mobile phase. For GC-MS, inject directly.

Protocol B: HS-SPME Extraction (for GC-MS)
  • Sample Preparation: Transfer exactly 10.0 mL of the aqueous sample into a 20 mL precision headspace vial.

  • Salting Out: Add 3.0 g of pre-baked Sodium Chloride (NaCl) and a magnetic stir bar. Spike with the ¹³C-surrogate standard. Seal the vial immediately with a PTFE/silicone septum cap.

  • Equilibration: Place the vial in a heated agitator at 60 °C for 10 minutes at 250 rpm. Causality: This ensures the DiPPH reaches thermodynamic equilibrium between the liquid and the headspace.

  • Extraction: Pierce the septum and expose the DVB/CAR/PDMS fiber to the headspace for exactly 30 minutes at 60 °C.

  • Desorption: Retract the fiber, transfer it to the GC injection port, and expose it for 3 minutes at 250 °C in splitless mode to thermally desorb the analytes onto the head of the GC column.

Analytical Detection Considerations

When utilizing GC-MS for glycol ethers, standard 5% phenyl columns often fail to resolve the complex isomer groups of DiPPH, leading to broad, co-eluting peaks.

Expert Insight: I highly recommend utilizing a cyano-based thin film column (e.g., or equivalent DB-624). The cyanopropylphenyl stationary phase provides unique dipole-dipole interactions that cleanly separate the structural isomers of DiPPH in a fraction of the time required by traditional thick-film columns[5][8].

Table 2: Method Comparison Summary

MetricHLB SPE (Protocol A)HS-SPME (Protocol B)
Optimal Matrix Clean to moderately dirty waterHighly complex, viscous, or particulate-rich
Sensitivity Sub-ppb (with concentration step)Low-ppb
Throughput Medium (requires evaporation)High (fully automatable)
Solvent Usage ~10 mL per sampleSolvent-free

References[1] Title: Dipropylenglycolphenylether - Wikipedia. Source: Wikipedia. URL: https://de.wikipedia.org/wiki/Dipropylenglycolphenylether[7] Title: Water Analysis in Food and Beverage. Source: Labco LLC. URL: https://www.labcoltd.ae/[4] Title: Toxic Screening Level Justification for 51730-94-0. Source: Michigan Department of Environmental Quality. URL: https://www.egle.state.mi.us/[2] Title: Report of Expert Panel Review of Screening Levels for Exposure to Chemicals from the January 2014 Elk River Spill. Source: Toxicology Excellence for Risk Assessment (TERA). URL: https://www.tera.org/[3] Title: Residential Tap Water Contamination Following the Freedom Industries Chemical Spill. Source: ACS Publications (Environmental Science & Technology). URL: https://pubs.acs.org/doi/10.1021/es5040969[8] Title: Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. Source: Restek Resource Hub. URL: https://www.restek.com/articles/rapidly-analyze-a-wide-range-of-glycol-ethers-by-gc-ms-using-the-new-rxi-1301sil-ms-column[6] Title: Determination of antifreeze substances in the airport runoff waters by solid-phase microextraction and gas chromatography–mass spectrometry. Source: MOST Wiedzy. URL: https://mostwiedzy.pl/en/publication/determination-of-antifreeze-substances-in-the-airport-runoff-waters-by-solid-phase-microextraction,114254-1[5] Title: Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products. Source: Government of Canada Publications. URL: https://publications.gc.ca/site/eng/9.688145/publication.html

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of reaction conditions using (methyl-2-phenoxyethoxy)propanol as a solvent

Welcome to the Advanced Application Support Center for (methyl-2-phenoxyethoxy)propanol (CAS: 51730-94-0), widely referred to in industrial and research settings as Glycol Ether DiPPH or DOWANOL™ PPh. As drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center for (methyl-2-phenoxyethoxy)propanol (CAS: 51730-94-0), widely referred to in industrial and research settings as Glycol Ether DiPPH or DOWANOL™ PPh.

As drug development and materials science increasingly rely on extreme reaction conditions, DiPPH has emerged as a critical solvent. It is a slow-evaporating, highly hydrophobic glycol ether that functions as an exceptional solubilizer for complex transition-metal catalysts and lipophilic substrates[1]. This guide provides mechanistic troubleshooting, self-validating protocols, and physicochemical insights to help you optimize your high-temperature workflows.

Physicochemical Profiling & Mechanistic Impact

To optimize a reaction in DiPPH, you must first understand how its physical properties dictate kinetic behavior and phase dynamics.

PropertyQuantitative ValueImpact on Reaction Optimization
Boiling Point 280 °CEnables extreme high-temperature reactions (e.g., SNAr, cross-coupling) in open or standard reflux setups without requiring pressurized vessels[1].
Density 1.0513 g/cm³Slightly denser than water; phase inversion can occur during aqueous workup depending on the solute load. Phase behavior must be mapped[1].
LogP ~1.90Highly hydrophobic; excellent for solubilizing lipophilic substrates while repelling highly polar aqueous byproducts[2].
Molecular Weight 210.27 g/mol The bulky, sterically hindered structure prevents undesired nucleophilic attack by the solvent itself during catalytic cycles[1].
Flash Point 138 °CProvides a wide thermal safety margin for benchtop handling compared to lower molecular weight ethers[1].

Troubleshooting & FAQs

Q1: Why is my reaction yield plateauing or dropping despite increasing the temperature to 250 °C in DiPPH? Causality & Mechanism: While DiPPH has an exceptionally high boiling point of 280 °C, pushing reactions beyond 210–220 °C can trigger competitive thermodynamic side reactions. At extreme temperatures, the ether linkages in phenoxy-based solvents can undergo cleavage, especially in the presence of strong Lewis acids or nucleophiles. Literature on related phenoxyethanol systems demonstrates that product selectivity drops significantly when temperatures exceed 210 °C due to consecutive degradation pathways[3]. Solution: Cap your thermal optimization at 210 °C. If your transformation requires higher activation energy, do not rely solely on bulk heating. Instead, increase the concentration of your catalytic species or utilize a microwave reactor to achieve rapid, localized heating without degrading the bulk solvent matrix.

Q2: How do I efficiently remove DiPPH during product isolation? Standard rotary evaporation is failing. Causality & Mechanism: With a boiling point of 280 °C and a LogP of 1.90, DiPPH will not evaporate under standard laboratory vacuum (e.g., 10–20 mbar on a rotovap) and will readily co-extract with organic products during a standard aqueous wash[1][2]. Solution: Do not attempt to boil it off initially. Exploit its solubility profile instead:

  • Precipitation: If your target product is crystalline, add a non-polar anti-solvent (like cold heptane). DiPPH remains fully miscible in heptane, allowing your product to crash out.

  • Vacuum Distillation: Use a Kugelrohr short-path distillation apparatus at <1 mbar to strip the solvent at ~120–140 °C.

  • Chromatography: Load the crude mixture directly onto a silica plug. Flush the DiPPH with a low-polarity eluent (e.g., 5% EtOAc in Hexanes) before eluting your more polar target compound.

Q3: My biphasic catalytic reaction (aqueous/organic) isn't initiating in DiPPH. What is the phase-transfer limitation? Causality & Mechanism: DiPPH is exceptionally hydrophobic—more so than its molecular weight suggests. If your active catalyst species or anionic nucleophile is highly water-soluble, it will not partition into the DiPPH phase where the organic substrates reside, halting the catalytic cycle. Solution: Introduce a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB). The synergistic role of a PTC with hydrophobic solvents bridges the interfacial gap, pulling the reactive species into the DiPPH phase to initiate the reaction[4].

Self-Validating Experimental Protocol

Optimization of High-Temperature Cross-Coupling in DiPPH

Objective: Establish a reproducible baseline for C-O or C-N bond formation using DiPPH as a high-boiling solvent[5]. Self-Validation Checkpoint: This protocol integrates an internal standard (dodecane) directly into the reaction matrix. By monitoring the dodecane peak via GC-FID, you validate mass balance; if the internal standard area fluctuates between time points, your extraction efficiency is compromised, invalidating the kinetic data.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine the aryl halide (1.0 mmol), the nucleophile (1.2 mmol), and the catalyst (e.g., 2 mol % Cu₂O)[5].

  • Solvent & Standard Addition: Add 2.0 mL of anhydrous (methyl-2-phenoxyethoxy)propanol. Immediately add 0.5 mmol of dodecane as the internal standard.

  • Atmospheric Control: Degas the mixture via three freeze-pump-thaw cycles and backfill with Nitrogen. (Validation: Removing oxygen prevents the oxidative degradation of the ether solvent at high heat).

  • Kinetic Sampling: Heat the reaction block to 180 °C. Pull 50 µL kinetic aliquots at 1 h, 3 h, and 6 h using a purged syringe.

  • Quench & Analysis: Dilute each aliquot with 1.0 mL of ethyl acetate and wash with 1.0 mL of deionized water. Analyze the organic layer via GC-FID. (Validation: Confirm the dodecane peak area is stable before calculating the product yield).

  • Scale-Up & Isolation: Once the optimal reaction time is identified, cool the bulk reaction to room temperature. Add 10 mL of water and extract with diethyl ether (3 x 10 mL). Dry the combined organic layers over MgSO₄, concentrate under mild vacuum, and subject the residue to Kugelrohr distillation (130 °C at 0.5 mbar) to recover the DiPPH.

Visualizing the Optimization Workflow

Workflow A Reaction Setup in DiPPH (Hydrophobic Solvent) B Temperature Selection A->B C T > 210°C High Degradation Risk B->C Avoid D T ≤ 210°C Optimal Kinetics B->D Proceed E Add Phase-Transfer Catalyst (e.g., TBAB) D->E Biphasic? F Standard Kinetic Sampling (GC-FID with Dodecane) D->F Homogeneous E->F G Product Isolation (Kugelrohr / Anti-solvent) F->G

Workflow for optimizing and isolating products from DiPPH-mediated reactions.

References

  • Source: silverfernchemical.
  • Source: atamanchemicals.
  • Source: madebygenie.
  • Source: rsc.
  • Source: acs.
  • Source: nih.

Sources

Optimization

Identifying and removing impurities from commercial (methyl-2-phenoxyethoxy)propanol

Welcome to the technical support center for (methyl-2-phenoxyethoxy)propanol. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their work.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (methyl-2-phenoxyethoxy)propanol. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. Commercial grades of (methyl-2-phenoxyethoxy)propanol often contain a variety of impurities stemming from its synthesis. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you identify and remove these unwanted compounds, ensuring the integrity of your experiments.

Section 1: FAQ - Understanding the Impurity Profile

This section addresses the fundamental questions regarding the nature and origin of impurities in commercial (methyl-2-phenoxyethoxy)propanol.

Q1: What are the most common impurities in commercial (methyl-2-phenoxyethoxy)propanol and why are they present?

Commercial (methyl-2-phenoxyethoxy)propanol, a P-series glycol ether, is typically synthesized through the reaction of propylene oxide with alcohols, often in a multi-step process. The impurities present are almost always a direct reflection of the synthetic route and subsequent work-up procedures. They can be categorized as follows:

  • Unreacted Starting Materials: Precursors from the synthesis that were not fully consumed.

  • Isomeric Byproducts: Molecules with the same chemical formula but different structural arrangements, which arise from different reaction pathways.[1]

  • Oligomeric Species: Higher molecular weight compounds formed from the reaction of the product with additional molecules of a reactant, like propylene oxide.

  • Solvent and Water: Residual solvents from the reaction or purification, and water, which can be difficult to remove from polar compounds.[2]

The synthesis of propylene glycol ethers typically involves the base-catalyzed reaction of an alcohol with propylene oxide.[3] This process can lead to the formation of a primary alcohol (the desired α-isomer) and a secondary alcohol (the β-isomer), making isomeric purity a key challenge.[1][4]

Q2: How can I get a preliminary idea of the types and levels of impurities in my sample?

A Gas Chromatography-Mass Spectrometry (GC-MS) analysis is the most effective initial step for profiling volatile and semi-volatile impurities.[5][6] A standard GC-MS run will provide a chromatogram showing the relative abundance of different components.

  • Causality: The GC separates compounds based on their boiling points and polarity, while the MS provides a mass spectrum for each separated peak.[7] By comparing the mass spectra to a library (e.g., NIST), you can tentatively identify many of the impurities.[8]

A summary of potential impurities and their likely origin is presented below.

Impurity Category Potential Compounds Origin Typical Analytical Signature
Starting Materials Phenol, Propylene Glycol, 1-Phenoxy-2-propanolIncomplete reactionEarly eluting peaks in GC-MS with known mass spectra.
Isomers Isomers of the parent compoundNon-selective reaction conditions during synthesis.[1]Peaks with identical mass-to-charge ratios (m/z) in MS but different GC retention times.[9][10]
Oligomers Di- and Tri-propylene glycol derivativesReaction with excess propylene oxide.[11]Later eluting peaks in GC-MS with higher molecular weights.
Side-Products Water, lower molecular weight alcoholsReaction byproducts or residual moisture.Broad peaks in GC or specific detection by Karl Fischer titration.

Section 2: Troubleshooting Guide - Impurity Identification

This section provides detailed guidance on using analytical techniques to definitively identify and differentiate impurities.

Q3: My GC-MS shows several peaks with very similar mass spectra. How can I confirm if they are isomers?

This is a common challenge, as isomers have the same molecular weight. While GC-MS is excellent for separation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation.[9][10]

  • ¹H and ¹³C NMR Spectroscopy: These techniques provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.[10] Isomers will have distinct NMR spectra due to differences in their atomic connectivity. For example, a primary alcohol will show different proton and carbon signals compared to a secondary alcohol.

  • Infrared (IR) Spectroscopy: While less definitive than NMR, IR can provide supporting evidence. All isomers will show a broad O-H stretch (around 3600-3200 cm⁻¹), but the "fingerprint region" (below 1500 cm⁻¹) will have unique patterns for each structure.[9]

Expert Insight: To definitively assign structures, it's often necessary to isolate a small amount of each impurity (e.g., via preparative chromatography) and run a full suite of spectroscopic analyses (¹H NMR, ¹³C NMR, and high-resolution MS).

Q4: What is the most effective workflow for identifying and subsequently removing impurities?

A systematic approach is crucial for efficient purification. The following workflow is a self-validating system that ensures purity at each stage.

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Purification cluster_2 Phase 3: Validation A Initial Sample (Commercial Grade) B Analytical GC-MS (Impurity Profiling) A->B Analyze C NMR / IR Spectroscopy (Isomer Identification) B->C Structural Elucidation D Select Purification Method (Distillation vs. Chromatography) C->D Based on Impurity Profile E Perform Purification (e.g., Fractional Vacuum Distillation) D->E F Collect Fractions E->F G Analyze Purified Fractions (GC-MS) F->G Test Purity H Pool High-Purity Fractions G->H Select Fractions I Final QC Analysis (Purity >99.5%) H->I Confirm Purity

Section 3: Protocols - Step-by-Step Purification

This section provides detailed methodologies for the most common and effective purification techniques.

Q5: My sample is ~90% pure with several lower and higher boiling impurities. What is the best method for large-scale purification?

For purifying multi-gram to kilogram quantities of liquids with differing boiling points, fractional vacuum distillation is the most efficient and scalable method.[12] The high boiling point of (methyl-2-phenoxyethoxy)propanol necessitates performing the distillation under reduced pressure to prevent thermal decomposition.[13]

  • Causality: Lowering the pressure reduces the boiling point of the compounds. This allows for distillation at a lower temperature, preserving the integrity of the target molecule and impurities. Fractional distillation uses a column with a large surface area (e.g., packed with Raschig rings or Vigreux indentations) to allow for many successive vaporization-condensation cycles, which provides a much better separation of compounds with close boiling points compared to simple distillation.[14]

G cluster_0 Fractional Vacuum Distillation Setup A Heating Mantle + Stirring B Boiling Flask (Crude Product) C Fractionating Column (e.g., Vigreux) D Thermometer E Condenser F Receiving Flask (Collection) G Vacuum Source

Protocol: Fractional Vacuum Distillation

  • Setup: Assemble the distillation apparatus as shown above in a fume hood. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the crude (methyl-2-phenoxyethoxy)propanol and a magnetic stir bar to the boiling flask. Do not fill the flask more than two-thirds full.

  • Evacuation: Slowly and carefully apply vacuum to the system. Bumping (sudden, violent boiling) can occur if the vacuum is applied too quickly.

  • Heating: Once the desired pressure is stable, begin heating the boiling flask gently. Start the magnetic stirrer.

  • Equilibration: Allow the vapor to slowly rise through the fractionating column. An equilibrium between vapor and liquid will be established on the column's surface.

  • Fraction Collection:

    • Fore-run: Collect the first fraction, which will contain low-boiling impurities. The temperature at the thermometer will be relatively low and may fluctuate.

    • Main Fraction: As the temperature stabilizes at the boiling point of the desired product, switch to a new receiving flask. Collect the main fraction while the temperature remains constant.

    • End-run: Once the temperature begins to rise again or the distillation rate slows significantly, stop collecting the main fraction. The remaining material in the boiling flask will be high-boiling impurities.

  • Shutdown: Turn off the heat and allow the system to cool completely before slowly releasing the vacuum.

Q6: My main impurity is an isomer with a very similar boiling point. Will distillation work?

When impurities have boiling points very close to the product, distillation becomes inefficient or impossible.[15] In this scenario, column chromatography is the preferred method.[16][17] This technique separates compounds based on differences in their polarity.[18]

  • Causality: The target compound, with its ether and alcohol groups, is polar. In normal-phase chromatography, a polar stationary phase (like silica gel) is used with a less polar mobile phase (solvent).[16] More polar compounds (like your product and its isomers) will adsorb more strongly to the silica and move down the column more slowly. Subtle differences in the isomers' structures can lead to slightly different polarities, allowing for their separation.[18][19]

Protocol: Flash Column Chromatography

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system (mobile phase). The goal is to find a solvent mixture (e.g., hexane/ethyl acetate) that gives good separation between your product and the isomeric impurity, with a retention factor (Rf) for your product of approximately 0.3-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into a glass column with a stopcock, ensuring no air bubbles are trapped.

    • Allow the silica to settle into a packed bed, and drain the excess solvent until it is level with the top of the silica.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully add the sample to the top of the silica bed.

  • Elution:

    • Add the mobile phase to the top of the column and apply gentle air pressure (flash chromatography) to push the solvent through.

    • Continuously collect the eluent in small, numbered fractions.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC or GC-MS to determine which ones contain the purified product.

  • Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator.

References

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Carlson, G. J. (1951). Extractive distillation of alcohols with glycol ethers. U.S.
  • Waters Corporation. (2017, August 3). What's the Best Column for Polar Compound Retention?[Link]

  • Columbia University. Column chromatography. [Link]

  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. [Link]

  • Jack Westin. Column Chromatography - Organic Chemistry. [Link]

  • OECD Existing Chemicals Database. (2002). Propylene Glycol Ethers. [Link]

  • de Souza, R. F. B., et al. (2017). Process for the separation of glycols. U.S.
  • Shah, A. C., & Malick, A. W. (1992). Preparation of propranolol hydrochloride macrocrystals. U.S.
  • European Patent Office. (2023). PROCESS FOR THE SEPARATION OF GLYCOLS. EP 4077254 B1. [Link]

  • Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis. [Link]

  • Simons, D. M. (1961). Process for preparing polypropylene ether glycols. U.S.
  • Lye, O. G., et al. (2007). Separation of Glycol Ethers and Similar LCST-Type Hydrogen-Bonding Organics from Aqueous Solution Using Distillation or Liquid−Liquid Extraction. Industrial & Engineering Chemistry Research, 46(13), 4586-4593. [Link]

  • NurdRage. (2014, October 23). Ethylene Glycol and Simple Distillation. YouTube. [Link]

  • ResearchGate. Substances yield after recrystallization from different solvents. [Link]

  • Wang, X. J., & Rohani, S. (2007). Application of direct crystallization for racemic compound propranolol hydrochloride. Journal of pharmaceutical sciences, 96(10), 2686–2697. [Link]

  • NIST. 1-Propanol, 2-phenoxy-. NIST Chemistry WebBook. [Link]

  • Ataman Kimya. PROPYLENE GLYCOL PROPYL ETHER. [Link]

  • Varsity Tutors. How to Purify Compounds. [Link]

  • Google Patents. (2015). Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. WO2015035541A1.
  • JEOL. Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. [Link]

  • Google Patents. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino.... WO2001058848A1.
  • Google Patents. (2015).
  • Environment and Climate Change Canada. (2009). Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products. [Link]

  • PubChemLite. (methyl-2-phenoxyethoxy)propanol (C12H18O3). [Link]

  • Reddit. (2018). When propanal is prepared from propan-1-ol.... [Link]

  • ChemBK. (methyl-2-phenoxyethoxy)propanol. [Link]

  • Google Patents. (2004). MANUFACTURING METHOD FOR METOPROLOL. DE69719788T2.
  • 3D-basics. (2023). Safety Data Sheet: (2-methoxymethylethoxy)propanol. [Link]

  • Carl ROTH. Safety Data Sheet: 2-Methyl-2-propanol. [Link]

  • ResearchGate. The mechanism for the synthesis of 1-methoxy-2-propanol from methanol and propylene oxide over magnesium oxide. [Link]

Sources

Optimization

Technical Support Center: Improving Compound Solubility in Propylene Glycol Phenyl Ether Solvents

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for resolving solubility challenges with propylene glycol phenyl ether (PPh) based solvents, such as (methyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for resolving solubility challenges with propylene glycol phenyl ether (PPh) based solvents, such as (methyl-2-phenoxyethoxy)propanol. This guide is designed to provide you with a systematic approach to troubleshooting and enhancing the solubility of your compounds, moving from fundamental principles to advanced laboratory techniques.

Section 1: Understanding Your Solvent: Propylene Glycol Phenyl Ether (PPh)

Before troubleshooting, it's crucial to understand the characteristics of your solvent. Propylene Glycol Phenyl Ether, often known by the trade name DOWANOL™ PPh, is a slow-evaporating, hydrophobic glycol ether.[1] Its unique structure, featuring a propylene glycol backbone, an ether linkage, and an aromatic phenyl group, gives it a distinct set of properties. Glycol ethers as a class are known for their excellent solvency and compatibility with a range of organic solvents and, in some cases, water.[2]

The aromatic structure of PPh makes it an excellent solvent for phenolic coatings, resins, and dyes.[1] It functions effectively as both a dye solubilizer and a carrier solvent.[3] However, its "very hydrophobic" nature means that challenges can arise when attempting to dissolve polar or highly crystalline compounds.

PropertyTypical ValueSignificance for Solubility
Solvent Type Propylene Glycol Phenyl EtherCombines solvency characteristics of ethers and alcohols.[2]
Evaporation Rate SlowAllows for longer processing times without significant solvent loss.
Water Solubility Limited / LowPrimarily a hydrophobic, organic solvent.
Key Feature Powerful Solvency & High Dilution RatioExcellent for dissolving nonpolar compounds, resins, and dyes.[4]
Odor LowFavorable for handling in a laboratory environment.[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: My compound is not dissolving in (methyl-2-phenoxyethoxy)propanol. What are the first steps I should take?

When facing a solubility issue, always start with the fundamentals before moving to more complex solutions.

  • Verify Compound Purity: Impurities can significantly alter the expected solubility of a compound.[5] Use an appropriate analytical method (e.g., HPLC, NMR) to confirm the purity of your solute.

  • Ensure Adequate Equilibration Time: Some dissolution processes are slow. Ensure your mixture has been given sufficient time to equilibrate, using gentle agitation or stirring to facilitate the process.[5]

  • Consider Gentle Heating: Solubility is often dependent on temperature.[5] Applying gentle heat can increase the dissolution rate and the saturation solubility. However, be cautious of potential thermal degradation of your compound. Always perform a stability check at the elevated temperature.

Q2: What is co-solvency and how can it help?

Co-solvency is a powerful and widely used technique to enhance the solubility of a poorly soluble compound by adding a second, miscible solvent (the co-solvent) to the primary solvent.[5][6] The goal is to modify the overall polarity of the solvent system to better match that of the solute, thereby improving solvation. Co-solvents can increase the solubility of weakly soluble compounds by several orders of magnitude.[7][8]

Q3: How does particle size affect solubility?

Reducing the particle size of your solid compound increases the surface-area-to-volume ratio.[9] This larger surface area allows for greater interaction with the solvent, which typically increases the rate of dissolution.[8] This process, known as micronization, is a physical modification and does not change the intrinsic saturation solubility of the compound but can be critical for achieving a solution in a practical timeframe.[7]

Q4: My compound is a weak acid/base. Can I use pH modification?

While (methyl-2-phenoxyethoxy)propanol is an organic solvent, pH modification principles can still apply, particularly if you introduce a polar co-solvent that can support ionized species. For a weak acid, adding a suitable base to form a salt can dramatically increase its polarity and, consequently, its solubility in a more polar solvent system.[5] The same principle applies to weak bases by adding an acid. This is a common and highly effective strategy in drug development.[5][7]

Section 3: Troubleshooting and Optimization Workflow

When initial attempts to dissolve a compound fail, a systematic approach is necessary. The following workflow provides a structured path to identifying an effective solubilization strategy.

Solubility_Workflow cluster_start Initial State cluster_checks Preliminary Checks cluster_strategy Solubilization Strategy cluster_end Final Outcome start Compound fails to dissolve in PPh solvent check_purity Verify Compound Purity start->check_purity check_time Increase Equilibration Time & Agitation check_purity->check_time check_temp Apply Gentle Heat (Check for Degradation) check_time->check_temp decision Is compound soluble? check_temp->decision co_solvency Implement Co-Solvency (Protocol 1) decision->co_solvency No success Compound Solubilized decision->success Yes micronization Consider Particle Size Reduction co_solvency->micronization If solubility is still insufficient chem_mod Chemical Modification (e.g., Salt Formation) micronization->chem_mod For highly recalcitrant compounds chem_mod->success CoSolvency_Mechanism cluster_A Poor Solubility cluster_B Enhanced Solubility with Co-Solvent Solute_A Polar Solute Solvent_A Hydrophobic PPh Solvent Solute_A->Solvent_A Weak Interaction (Polarity Mismatch) Solute_B Polar Solute CoSolvent Polar Co-Solvent (e.g., Propylene Glycol) Solute_B->CoSolvent Strong Interaction Solvent_B Hydrophobic PPh Solvent CoSolvent->Solvent_B Miscibility

Caption: Mechanism of co-solvency to improve solubility.

Selecting a Co-Solvent

The choice of co-solvent is critical. It must be miscible with (methyl-2-phenoxyethoxy)propanol and have a polarity that bridges the gap between the primary solvent and the solute.

Co-SolventKey PropertiesTypical Use Case
Propylene Glycol (PG) Polar, water-miscible, low toxicity. [8][9]Excellent choice for increasing the polarity of the solvent system to dissolve more hydrophilic compounds.
Ethanol Polar, volatile, water-miscible. [9]Useful for dissolving a wide range of compounds. Its volatility may need to be managed.
Dimethyl Sulfoxide (DMSO) Highly polar, aprotic, powerful solvent. [7][8]Effective for highly crystalline or difficult-to-dissolve compounds due to its strong solubilizing capacity.
Polyethylene Glycol (PEG 400) Polar, low volatility, low toxicity. [9][10]A good option for creating stable formulations and increasing the solubility of APIs. [10]

Section 5: Experimental Protocols

Protocol 1: Solubility Enhancement by Co-solvency

This protocol outlines a systematic approach to identify an effective co-solvent system for your compound in (methyl-2-phenoxyethoxy)propanol (PPh).

Objective: To determine an appropriate co-solvent and ratio to achieve the desired concentration of the target compound.

Materials:

  • Target compound (solute)

  • (methyl-2-phenoxyethoxy)propanol (Primary Solvent)

  • A selection of co-solvents (e.g., Propylene Glycol, Ethanol, DMSO)

  • Analytical balance, vortex mixer, temperature-controlled shaker/incubator

  • Glass vials with screw caps

Procedure:

  • Prepare Stock Solutions:

    • Prepare a concentrated stock solution of your target compound in a solvent in which it is freely soluble, if possible. This will be used for analytical quantification if needed.

    • Alternatively, pre-weigh an excess amount of the solid compound into several vials.

  • Screening Co-Solvent Systems:

    • Prepare a series of solvent blends in different vials. For example:

      • 90:10 (v/v) PPh : Propylene Glycol

      • 70:30 (v/v) PPh : Propylene Glycol

      • 50:50 (v/v) PPh : Propylene Glycol

    • Repeat the above step for each selected co-solvent (e.g., Ethanol, DMSO).

    • Include a control vial with 100% PPh.

  • Determine Saturation Solubility:

    • Add an excess of your solid compound to each vial containing the different solvent blends. An excess is critical to ensure you are measuring saturation solubility.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker and allow them to equilibrate. An equilibration time of 24-48 hours is typical, but may vary. [11] * After equilibration, visually inspect the vials for undissolved solid.

  • Quantification (Optional but Recommended):

    • If a quantitative measure is needed, carefully filter or centrifuge the samples to remove undissolved solid.

    • Take an aliquot of the clear supernatant and dilute it appropriately.

    • Analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC, UV-Vis Spectroscopy).

  • Analysis:

    • Compare the solubility of the compound in the various co-solvent systems to the 100% PPh control.

    • Identify the co-solvent and ratio that provides the optimal solubility for your application, considering factors like viscosity, toxicity, and compatibility with downstream processes.

References

  • DOWANOL™ PPh Glycol Ether | Dow Inc. (n.d.). Retrieved from [Link]

  • Christensen, S. P., et al. (2005). Mutual Solubility and Lower Critical Solution Temperature for Water + Glycol Ether Systems. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DOWANOL PPh Glycol Ether. Retrieved from [Link]

  • Kumar, S., & Singh, A. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Advanced Research and Reviews. Retrieved from [Link]

  • Prajapati, R., et al. (2021). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. International Scientific Journal of Engineering and Management. Retrieved from [Link]

  • Pawar, P., & Kumar, S. (2023). A Review of Solubility Enhancement Techniques. International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

  • ICIS. (n.d.). GLYCOL ETHERS. Retrieved from [Link]

  • Hedinger. (2004). DOWANOL PPh Propylene Glycol Phenyl Ether. Retrieved from [Link]

  • Sharma, D., et al. (2011). Enhancement of Solubility: A Pharmaceutical Overview. Scholars Research Library. Retrieved from [Link]

  • Encyclopedia of Toxicology. (2011). Glycol Ethers. Retrieved from [Link]

  • LookChem. (n.d.). Cas 51730-94-0, (methyl-2-phenoxyethoxy)propanol. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating Analytical Methods for Phenoxyethanol Quantification

For researchers, scientists, and drug development professionals, the precise and accurate quantification of preservatives is a cornerstone of product quality and safety. This guide provides an in-depth comparison of anal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of preservatives is a cornerstone of product quality and safety. This guide provides an in-depth comparison of analytical methodologies for the quantification of 2-phenoxyethanol, a widely used broad-spectrum preservative in cosmetics and pharmaceutical products. While the query specified "Propanol, (methyl-2-phenoxyethoxy)-," this appears to be an uncommon chemical name, and the structural components strongly suggest the intended analyte is the closely related and ubiquitously used 2-phenoxyethanol. The principles and methods discussed herein are directly applicable.

This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, grounded in the rigorous framework of international regulatory guidelines, to provide a self-validating system of logic for your method development and validation needs.

The Regulatory Bedrock: Why Method Validation is Non-Negotiable

Before any analytical method can be implemented for routine use, it must be validated to ensure it is fit for its intended purpose.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines to ensure the reliability and consistency of analytical data.[2][3][4] The recently updated ICH Q2(R2) guideline, which works in concert with ICH Q14 (Analytical Procedure Development), emphasizes a lifecycle approach to analytical procedures, moving from a simple checklist to a more scientific, risk-based model.[5][6][7]

The objective of validation is to demonstrate through objective evidence that a method consistently produces a result meeting its predetermined specifications.[8] Key validation parameters that will be used to compare the following methods include:

  • Specificity: The ability to measure the analyte unequivocally in the presence of other components.[9][10]

  • Accuracy: The closeness of test results to the true value.[9][10]

  • Precision: The degree of agreement among multiple measurements of the same sample, encompassing repeatability (intra-assay) and intermediate precision (inter-assay).[9][11]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest analyte concentration that can be reliably detected and quantified, respectively.[9][12]

  • Linearity & Range: The ability to produce results directly proportional to the analyte concentration over a defined span.[9][13]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[13]

Core Analytical Techniques: A Comparative Overview

The selection of an analytical technique for 2-phenoxyethanol quantification hinges on factors such as the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis (e.g., routine quality control vs. metabolite identification). We will compare the three most prevalent and powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in separating non-volatile and thermally sensitive compounds like 2-phenoxyethanol.[14][15] The technique separates components in a liquid sample by passing them through a column packed with a solid stationary phase, carried by a liquid mobile phase under high pressure.

Principle of Operation: For 2-phenoxyethanol, a reversed-phase (RP-HPLC) method is typically employed. In this mode, the stationary phase (e.g., C8 or C18) is nonpolar, and the mobile phase is a more polar mixture, often of water and a solvent like acetonitrile or methanol.[16][17] 2-phenoxyethanol, being moderately polar, will partition between the two phases. By precisely controlling the mobile phase composition, flow rate, and column temperature, a reproducible retention time for the analyte can be achieved, allowing for its separation and quantification.

Advantages:

  • Versatility: Suitable for a wide range of analytes, including those that are not volatile or are thermally unstable.[15]

  • Robustness: Well-established technology with a reputation for reliable and reproducible performance in quality control settings.

  • Specificity: Can be made highly specific through careful selection of column chemistry and mobile phase, and by using detectors like a Diode Array Detector (DAD) to confirm peak purity.[18]

Disadvantages:

  • Cost of Solvents: Requires a continuous supply of expensive, high-purity solvents.[14][19]

  • Slower Analysis Times: Run times are generally longer (10-60 minutes) compared to GC.[19]

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[15][20] It separates components in a vaporized sample using a gaseous mobile phase (carrier gas) that flows through a column containing a stationary phase.

Principle of Operation: The sample containing 2-phenoxyethanol is injected into a heated inlet, where it is vaporized and swept onto the analytical column by an inert carrier gas (e.g., helium or nitrogen). Separation occurs based on the compound's boiling point and its interaction with the stationary phase coating the column walls. Compounds with lower boiling points and weaker interactions travel faster. A Flame Ionization Detector (FID), which is highly sensitive to organic compounds, or a Mass Spectrometer (MS) is commonly used for detection and quantification.[21]

Advantages:

  • Speed and Efficiency: GC offers fast analysis times, often completing runs in minutes or even seconds.[19]

  • High Resolution: Capillary GC columns can provide extremely high separation efficiency, resulting in very narrow peaks.[14]

  • Cost-Effectiveness: Generally more economical for routine analyses due to the lower cost of carrier gases compared to HPLC solvents.[14][19]

Disadvantages:

  • Analyte Limitation: Only suitable for compounds that are volatile and thermally stable.[15]

  • Derivatization Requirement: Some less volatile or polar compounds may require a chemical modification step (derivatization) prior to analysis, adding complexity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. This technique is the gold standard for trace-level quantification in complex biological matrices.[8]

Principle of Operation: After separation via HPLC, the analyte enters the mass spectrometer. In the ion source, molecules are ionized (e.g., by electrospray ionization - ESI). The first mass analyzer (Q1) selects the specific ion corresponding to 2-phenoxyethanol (the precursor ion). This ion is then fragmented in a collision cell (Q2), and the resulting fragment ions (product ions) are detected by a second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity, as it is highly unlikely that another compound will have the same precursor ion, product ions, and retention time.

Advantages:

  • Superior Sensitivity: Achieves much lower limits of detection and quantification compared to HPLC-UV or GC-FID, making it ideal for bioanalytical studies of metabolites or trace contaminant analysis.[22][23][24][25]

  • Unmatched Specificity: The MRM process virtually eliminates matrix interferences, providing highly reliable data even in complex samples like blood or urine.[22]

  • Structural Information: Can provide information about the chemical structure of the analyte and its metabolites.[24]

Disadvantages:

  • High Cost and Complexity: Instrumentation is significantly more expensive and requires a higher level of operator expertise.[20]

  • Matrix Effects: Ionization efficiency can be suppressed or enhanced by co-eluting matrix components, which must be carefully managed during method development.

Performance Comparison: A Data-Driven Analysis

The following table summarizes the performance of each technique for 2-phenoxyethanol quantification, based on data reported in peer-reviewed literature. This allows for an objective comparison to guide your selection process.

Validation Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Specificity High; confirmed by peak purity analysis (DAD) and forced degradation studies showing no interference.[16][18]High; achieved through chromatographic separation and selective detectors (FID/MS).[21]Very High; based on unique precursor-to-product ion transitions (MRM).[22]
Linearity (r²) Excellent; typically ≥ 0.999 over a wide concentration range (e.g., 0.07 to 1.1 mg/mL).[26][27]Excellent; linear relationship between peak area and concentration demonstrated.[28]Excellent; typically ≥ 0.99 over specified ranges for various biological matrices.[23][25]
Accuracy (% Recovery) Excellent; typically within 98-102%.[16][26][29]High; method shown to be accurate.[28]Excellent; typically within 85-115% as per bioanalytical guidelines.[23][25]
Precision (% RSD) Excellent; intra- and inter-day precision typically < 2%.[16][26]High; method demonstrated to be precise.[28]Excellent; precision within 15% (20% at LLOQ) for bioanalytical methods.[22][23]
LOD / LOQ Good; e.g., LOD: 0.095 mg/mL, LOQ: 0.15 mg/mL in formulation.[27][30]Good; e.g., LOQ of 0.095 mg/m³ in air samples.[21]Excellent; e.g., LOQ of 10-20 ng/mL in plasma and 20-50 ng/mL in urine.[23][25]
Typical Application Routine QC, assay, and impurity testing in pharmaceutical and cosmetic finished products.[16][31]Analysis of volatile impurities, residual solvents, or quantification in air samples.[21][32]Bioavailability, metabolism (ADME), and pharmacokinetic studies in biological fluids (blood, urine).[22][24]

Experimental Workflows and Protocols

To ensure the practical applicability of this guide, detailed, step-by-step protocols derived from validated methods are provided below.

Visualization of Validation and Analytical Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the validation process and the experimental workflows for each analytical technique.

G cluster_dev Phase 1: Development & Protocol cluster_exec Phase 2: Validation Execution cluster_rep Phase 3: Reporting & Lifecycle Dev Analytical Procedure Development (ICH Q14) Proto Write Validation Protocol (Define ATP, Parameters, Acceptance Criteria) Dev->Proto Spec Specificity Proto->Spec Execute Tests Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Loq LOD & LOQ Prec->Loq Rob Robustness Loq->Rob Report Compile Validation Report Rob->Report Evaluate Against Criteria Lifecycle Continuous Monitoring & Revalidation Report->Lifecycle

Caption: General workflow for analytical method validation per ICH guidelines.

G SamplePrep 1. Sample Preparation - Weigh sample (e.g., 1.0g gel) - Dissolve in mobile phase or methanol - Dilute to final concentration - Filter through 0.45 µm filter HPLC 3. HPLC Analysis - Column: C8 or C18 (e.g., 150x4.6mm, 5µm) - Mobile Phase: Acetonitrile/Water mixture - Flow Rate: 1.0 mL/min - Detection: UV at 258 or 270 nm SamplePrep->HPLC StdPrep 2. Standard Preparation - Prepare stock solution of 2-phenoxyethanol - Create calibration standards by serial dilution StdPrep->HPLC Data 4. Data Acquisition & Analysis - Integrate peak area - Generate calibration curve - Calculate concentration in sample HPLC->Data

Caption: Experimental workflow for HPLC quantification of 2-phenoxyethanol.

G SamplePrep 1. Sample Preparation - Air: Draw air through Tenax® tube - Liquid: Direct injection or dissolve in solvent GC 3. GC Analysis - Desorption: Thermal desorption (for air) - Injection: Split/Splitless Inlet - Column: e.g., DB-WAX - Carrier Gas: Helium - Detector: FID or MS SamplePrep->GC StdPrep 2. Standard Preparation - Prepare stock solution in methanol - Create calibration standards for liquid injection or spike onto adsorbent tubes StdPrep->GC Data 4. Data Acquisition & Analysis - Integrate peak area - Generate calibration curve - Calculate concentration GC->Data

Caption: Experimental workflow for GC quantification of 2-phenoxyethanol.

G SamplePrep 1. Sample Preparation - Urine: 'Dilute & Shoot' - Blood/Plasma: Protein precipitation or Liquid-Liquid Extraction (LLE) LCMS 3. LC-MS/MS Analysis - LC separation (as per HPLC) - Ionization: ESI (positive or negative) - MS/MS: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions SamplePrep->LCMS StdPrep 2. Standard Preparation - Prepare stock solution - Spike into blank matrix to create calibration and QC samples StdPrep->LCMS Data 4. Data Acquisition & Analysis - Quantify using peak area ratios (analyte/internal standard) - Calculate concentration from matrix-matched curve LCMS->Data

Caption: Experimental workflow for LC-MS/MS quantification of 2-phenoxyethanol.

Protocol 1: Stability-Indicating RP-HPLC Method for Pharmaceutical Gel

This protocol is adapted from validated methods for the simultaneous determination of preservatives in topical formulations.[16][29][33]

  • Chromatographic Conditions:

    • Column: Lichrosorb C8 (150 x 4.6 mm, 5 µm).[16]

    • Mobile Phase: A mixture of acetonitrile, tetrahydrofuran, and water (21:13:66, v/v/v).[16]

    • Flow Rate: 1.0 mL/min.[16]

    • Detection Wavelength: 258 nm.[16]

    • Column Temperature: 35°C.[30]

    • Injection Volume: 10 µL.[30]

  • Standard Solution Preparation:

    • Accurately weigh and dissolve ~75 mg of 2-phenoxyethanol reference standard in a 100 mL volumetric flask with the mobile phase to obtain a concentration of 0.75 mg/mL.[30]

    • Prepare a series of calibration standards (e.g., 50%, 100%, 150% of the target concentration) by diluting the stock solution.[16]

  • Sample Solution Preparation:

    • Accurately weigh ~1.0 g of the gel sample into a 100 mL volumetric flask.[16]

    • Add approximately 70 mL of methanol and sonicate to dissolve. Dilute to volume with methanol.

    • Further dilute an aliquot of this solution with the mobile phase to achieve a final theoretical concentration of ~0.75 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.[30]

  • Validation Procedure:

    • Specificity: Analyze a placebo (gel base without preservatives) and demonstrate no interfering peaks at the retention time of 2-phenoxyethanol. Conduct forced degradation studies (acid, base, oxidation, heat, light) to ensure the peak is pure and separated from degradants.[18]

    • Linearity: Inject the calibration standards in triplicate and perform a linear regression of peak area versus concentration. The correlation coefficient (r²) should be >0.999.[16]

    • Accuracy: Perform recovery studies by spiking known amounts of 2-phenoxyethanol into the placebo matrix at three concentration levels (e.g., 50%, 100%, 150%). The mean recovery should be within 98-102%.[16]

    • Precision:

      • Repeatability: Analyze six replicate sample preparations at 100% of the test concentration on the same day. The %RSD should be <2%.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The %RSD should meet predefined acceptance criteria.[16]

Protocol 2: GC-FID/MS Method for Workplace Air Analysis

This protocol is based on a validated method for determining 2-phenoxyethanol in workplace air.[21]

  • Sampling:

    • Draw a known volume of air (e.g., 4 Liters) through a thermal desorption tube packed with a sorbent like Tenax® TA using a calibrated pump.[21]

  • Instrumentation and Conditions:

    • System: Gas chromatograph with a thermal desorber, coupled to an FID and/or MS detector.

    • Column: A polar column, such as a DB-WAX (30 m x 250 µm x 0.25 µm).[28]

    • Carrier Gas: Helium.

    • Temperature Program: Initial temperature of 90°C, ramped at 10°C/min to 220°C, and held for 10 minutes.[34]

    • Injector Temperature: 250°C.[34]

    • Detector Temperature: 270°C (FID).[34]

  • Standard Preparation:

    • Prepare a stock solution of 2-phenoxyethanol in methanol.

    • Generate calibration standards by spiking known amounts of the stock solution directly onto blank sorbent tubes and purging with inert gas to remove the solvent.

  • Analysis:

    • Place the sample and standard tubes in the thermal desorber's autosampler.

    • The desorber heats the tube, releasing the trapped 2-phenoxyethanol onto the GC column for analysis.

  • Validation Notes:

    • Accuracy: Determined by analyzing spiked sorbent tubes and calculating the recovery.

    • LOQ: The limit of quantification was reported as 0.095 mg/m³ for a 4 L air sample.[21]

    • Robustness: Evaluate by making small changes to parameters like desorption temperature and carrier gas flow rate.

Protocol 3: LC-MS/MS Method for Biological Matrices

This protocol is synthesized from methods developed for the analysis of 2-phenoxyethanol and its metabolites in plasma and urine.[22][23][25]

  • Instrumentation and Conditions:

    • System: UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column: A standard C18 column (e.g., 150 x 2.1 mm, 3.5 µm).[25]

    • Mobile Phase: Gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Specific precursor/product ion transitions for 2-phenoxyethanol must be determined and optimized.

  • Sample Preparation:

    • Plasma: Perform a protein precipitation by adding 3 parts of cold acetonitrile containing an internal standard (e.g., a deuterated version of the analyte) to 1 part of plasma. Vortex, centrifuge, and inject the supernatant.

    • Urine: A simple "dilute-and-shoot" approach is often sufficient. Dilute the urine sample (e.g., 1:10) with the mobile phase containing the internal standard, vortex, and inject.[22]

  • Standard and QC Preparation:

    • Prepare a stock solution of 2-phenoxyethanol in a suitable solvent.

    • Create calibration curves and quality control (QC) samples by spiking the stock solution into a blank matrix (e.g., control human plasma or urine) to match the study samples.

  • Validation Procedure:

    • Selectivity: Analyze at least six different blank matrix lots to ensure no endogenous interferences are present.

    • Linearity, Accuracy, and Precision: Analyze the calibration curve and QC samples (low, mid, high concentrations) in replicate on at least three separate days to establish the method's performance characteristics according to FDA or EMA bioanalytical method validation guidelines.[8]

    • Matrix Effect: Assess the impact of the biological matrix on ionization by comparing the response of the analyte in post-extraction spiked samples to that of a pure solution.

    • Stability: Evaluate the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Conclusion and Recommendations

The choice of an analytical method for quantifying 2-phenoxyethanol is fundamentally driven by the analytical objective.

  • For routine quality control of finished products where concentrations are relatively high and the matrix is well-defined, RP-HPLC with UV detection is the method of choice. It offers a superb balance of robustness, precision, accuracy, and cost-effectiveness, and is well-aligned with regulatory expectations for release and stability testing.[16][17]

  • For applications involving volatile impurities or air monitoring , Gas Chromatography is the superior technique.[21][32] Its speed and low operational cost make it highly efficient for these specific tasks.

  • For bioanalytical applications , such as measuring 2-phenoxyethanol and its metabolites in blood or urine for pharmacokinetic or exposure studies, LC-MS/MS is indispensable.[22][24] Its unparalleled sensitivity and specificity are necessary to accurately measure the low concentrations typically found in biological samples.

By understanding the principles, strengths, and weaknesses of each technique, and by adhering to the validation framework established by regulatory bodies like the ICH and FDA, researchers can confidently develop and implement analytical methods that are accurate, reliable, and fit for purpose.

References

  • Reliable determination of the main metabolites of 2-phenoxyethanol in human blood and urine using LC-MS/MS analysis. Analytical Methods (RSC Publishing).
  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. Pharma online.
  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration.
  • Essential FDA Guidelines for Bioanalytical Method Validation. Labcompare.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
  • Analytical Method Validation: Key Parameters & Common Challenges. Neuland Labs.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. PharmTech.
  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration.
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. U.S. Food and Drug Administration.
  • Development of a new, simple, rapid ultra-high-performance liquid chromatography (UHPLC) method for the quantification of 2-phenoxyethanol in vaccines. DCVMN.
  • A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. PMC.
  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
  • HPLC | Method Validation | Senselle Lubricant Formulation | 2-phenoxyethanol. Indian Journal of Pharmaceutical Sciences.
  • Simultaneous determination of phenoxyethanol and its major metabolite, phenoxyacetic acid, in rat biological matrices by LC-MS/MS with polarity switching: Application to ADME studies. PubMed.
  • Validation of Analytical Procedures Q2(R2). ICH.
  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. Semantic Scholar.
  • Phenoxyethanol in Cosmetics: Safety and Quality Analysis. NANOLAB.
  • Analytical method validation: A brief review. Journal of Pharmaceutical Research International.
  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International.
  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. PubMed.
  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. PMC.
  • Method for the determination of 2‐phenoxyethanol in workplace air using gas chromatography after thermal desorption. Publisso.
  • HPLC vs. GC: Choosing the Right Excipient Analysis. Allan Chemical Corporation.
  • Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Food Safety Institute.
  • A specific and sensitive GC-MS-MS method for the quantitative determination of 2-phenoxyethanol and selected metabolites in human blood and urine. PubMed.
  • A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. ResearchGate.
  • Simultaneous determination of phenoxyethanol and its major metabolite, phenoxyacetic acid, in rat biological matrices by LC-MS/MS with polarity switching: Application to ADME studies. ResearchGate.
  • (PDF) Development and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. ResearchGate.
  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions.
  • A new and rapid HPLC method for the determination of phenoxyethanol in topical formulation. Istanbul University Press.
  • Analytical Method Validation: Back to Basics, Part II. LCGC International.
  • Simultaneous Analysis of Phenoxyethanol and Parabens. Hitachi High-Tech.
  • Determination of Contaminants: HPLC vs. GC. Tentamus Group.
  • HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager.
  • Phenoxyethanol: CAS # 122-99-6 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Restek.
  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. LinkedIn.
  • Development and validation of a RPLC method for the determination of 2-phenoxyethanol in senselle lubricant formulation. Indian Journal of Pharmaceutical Sciences.
  • Figures of merit evaluation of GC/MS method for quantification of 2-phenoxyethanol from ballpoint pen ink lines and determination of the influence of support paper on solvent extraction. ResearchGate.
  • A new and rapid HPLC method for the determination of phenoxyethanol in topical formulation. DergiPark.
  • Development and validation of a LC-MS/MS method for determination of eight PEth homologues in whole blood. Universidade de Lisboa.
  • Preparation method of high-purity phenoxyethanol. Google Patents.

Sources

Comparative

Comparative Study of Propanol, (methyl-2-phenoxyethoxy)- vs. Conventional Glycol Ethers in Formulation Science

As a Senior Application Scientist, the selection of a coalescing solvent, dye carrier, or viscosity modifier is rarely a simple matter of matching boiling points. It requires a fundamental understanding of partitioning t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, the selection of a coalescing solvent, dye carrier, or viscosity modifier is rarely a simple matter of matching boiling points. It requires a fundamental understanding of partitioning thermodynamics, polymer-solvent interactions, and toxicological boundaries.

This guide provides an in-depth comparative analysis of Propanol, (methyl-2-phenoxyethoxy)- —commercially recognized as Dipropylene Glycol Phenyl Ether (DiPPh) —against industry-standard alternatives like Propylene Glycol Phenyl Ether (PPh) and Ethylene Glycol Phenyl Ether (EPh). By examining the causality behind its physicochemical behavior, we can engineer more stable, lower-toxicity, and higher-performing chemical formulations.

Chemical Identity & Structural Causality

Propanol, (methyl-2-phenoxyethoxy)- (CAS: 51730-94-0) is synthesized via the reaction of propylene oxide with phenol, resulting in a dipropylene glycol backbone capped with a phenyl group [1].

The addition of the second propylene oxide unit is not merely a structural footnote; it is the causal driver of the molecule's unique performance. This extra ether linkage and methyl group increase the steric bulk and molecular weight, which drastically shifts the partition coefficient (Log Pow). Consequently, DiPPh is significantly more hydrophobic than its monomeric counterpart (PPh) or the ethylene-based EPh. This hydrophobicity dictates its behavior in aqueous systems: instead of remaining in the water phase, DiPPh aggressively partitions into the polymer phase, maximizing plasticization efficiency.

SAR_DiPPh A Propanol, (methyl-2-phenoxyethoxy)- (CAS: 51730-94-0) B Dipropylene Glycol Backbone A->B C High Hydrophobicity (Log Pow: 1.73) B->C D Superior Polymer Plasticization C->D E Low Aqueous Partitioning C->E

Fig 1. Structure-activity relationship of DiPPh driving its performance in formulations.

Comparative Physicochemical Profiling

To objectively evaluate DiPPh, we must benchmark it against the two most common phenyl-based glycol ethers. The quantitative data below illustrates why DiPPh is the premier choice for low-odor, slow-evaporating applications.

Table 1: Quantitative Comparison of Phenyl Glycol Ethers
PropertyDiPPh (Propanol, (methyl-2-phenoxyethoxy)-)PPh (Propylene Glycol Phenyl Ether)EPh (Ethylene Glycol Phenyl Ether)
CAS Number 51730-94-0770-35-4122-99-6
Boiling Point (°C) 280243245
Vapor Pressure (20 °C) < 0.01 mmHg0.01 mmHg0.01 mmHg
Log Pow (Hydrophobicity) 1.731.411.16
Evaporation Rate Extremely SlowSlowSlow
Primary Function Coalescent, Dye Carrier, Viscosity ReducerSolvent, CoalescentPreservative, Solvent

Data Interpretation: The boiling point of DiPPh (280 °C) is significantly higher than both PPh and EPh [2]. This ultra-low volatility ensures that the solvent remains in the applied film long enough to ensure complete polymer chain entanglement (curing) before evaporating. Furthermore, its Log Pow of 1.73 confirms its superior hydrophobicity, making it an excellent match for phenolic coatings and acrylic-based latexes where water-solubility is detrimental to final film integrity.

Experimental Methodologies & Self-Validating Protocols

To prove the efficacy of DiPPh over PPh, empirical testing must be grounded in self-validating systems. Below are the standard protocols used in our application labs.

Protocol A: Minimum Film Forming Temperature (MFFT) Evaluation

Objective: Quantify the coalescing efficiency of DiPPh vs. PPh in a water-based styrene-acrylic emulsion.

Methodology:

  • Emulsion Preparation: Aliquot 100g of a standard styrene-acrylic latex (e.g., Tg = 20 °C) into five separate glass vessels.

  • Coalescent Titration: Add DiPPh and PPh dropwise under continuous mechanical stirring (300 RPM) to create concentration gradients of 2%, 4%, 6%, and 8% w/w.

  • Equilibration (Critical Step): Seal the vessels and allow them to equilibrate at 25 °C for exactly 24 hours. Causality: This time is required for the hydrophobic solvent to migrate from the aqueous phase into the dispersed polymer particles.

  • Application: Draw down a 150 µm wet film of each sample onto an MFFT bar featuring a linear temperature gradient from 0 °C to 25 °C.

  • Evaluation: After 2 hours, visually and optically inspect the film. The MFFT is the lowest temperature at which the film is continuous and crack-free.

Self-Validation Check: A valid coalescent evaluation must show an asymptotic plateau in the MFFT vs. Concentration curve. If the curve remains linear without plateauing, it indicates the solvent is prematurely evaporating or trapped in the aqueous phase rather than plasticizing the polymer. DiPPh consistently achieves this plateau at lower concentrations than PPh due to its higher Log Pow.

MFFT_Protocol Step1 1. Emulsion Prep (Styrene-Acrylic Latex) Step2 2. Coalescent Titration (0-10% w/w DiPPh vs PPh) Step1->Step2 Step3 3. Equilibration (24h at 25°C) Step2->Step3 Step4 4. MFFT Bar Application (Temperature Gradient) Step3->Step4 Step5 5. Visual/Optical Evaluation (Determine Film Formation) Step4->Step5

Fig 2. Self-validating workflow for determining the Minimum Film Forming Temperature (MFFT).

Protocol B: Viscosity Reduction in Metalworking Fluids

Objective: Assess the ability of DiPPh to stabilize and reduce the viscosity of heavily loaded metalworking fluids.

Methodology:

  • Baseline Measurement: Measure the kinematic viscosity of the neat metalworking fluid base oil using a digital rotational viscometer at 25 °C ± 0.1 °C.

  • Solvent Addition: Introduce 5% w/w of DiPPh into the fluid.

  • Thermal Cycling: Subject the mixture to three freeze-thaw cycles (-10 °C to 40 °C) to ensure thermodynamic stability.

  • Rheological Profiling: Measure the final viscosity.

Self-Validation Check: Measure the viscosity at three different shear rates (e.g., 10, 50, and 100 RPM). A true Newtonian solvent reduction—characteristic of a fully miscible system like DiPPh in oil—will maintain a consistent viscosity profile across all shear rates. Non-linear shear thinning indicates incomplete solubilization or micelle formation, invalidating the carrier solvent's efficacy.

Toxicological & Environmental Grounding (E-E-A-T)

A critical factor in modern drug development and industrial formulation is the environmental and toxicological profile of the solvent. Propanol, (methyl-2-phenoxyethoxy)- exhibits an exceptionally favorable safety profile compared to legacy solvents [3].

  • Mammalian Toxicity: DiPPh is practically non-toxic via acute oral exposure. Independent toxicological assessments, including data reviewed during the 2014 West Virginia chemical spill evaluations, confirm that the oral LD50 in rats exceeds 2,000 mg/kg [4].

  • Aquatic Toxicity: Unlike many industrial solvents, DiPPh is practically non-toxic to aquatic organisms on an acute basis. The LC50 for Oncorhynchus mykiss (rainbow trout) and Daphnia magna (water flea) is > 100 mg/L [2].

  • Biodegradability: DiPPh passes OECD 301F testing for ready biodegradability, achieving 100% degradation within a 28-day window, ensuring it does not bioaccumulate (Bioconcentration Factor < 1) [2].

By transitioning from EPh or PPh to DiPPh, formulators not only gain performance benefits in hydrophobicity and evaporation control but also proactively align with stringent global VOC and safety regulations.

References

  • Propylene Glycol Phenyl Ether for Sale | Bulk Supplier & Distributor Sinochem Nanjing[Link]

  • Silver Fern Chemical, Inc. Safety Data Sheet - Quantum Compliance Quantum Compliance (DiPPH Glycol Ether SDS Data)[Link]

  • DOWANOL PPh Glycol Ether - Technical Specifications Ataman Kimya[Link]

  • Toxicity Assessment of 4-Methyl-1-cyclohexanemethanol and Its Metabolites in Response to a Recent Chemical Spill in West Virginia, USA National Center for Biotechnology Information (NCBI) - PMC[Link]

Validation

Efficacy of (methyl-2-phenoxyethoxy)propanol as a solvent compared to traditional solvents

As regulatory pressures mount to reduce Volatile Organic Compounds (VOCs) and eliminate hazardous air pollutants in chemical formulations, the industry is shifting toward advanced, high-boiling solvents. Among these, (me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As regulatory pressures mount to reduce Volatile Organic Compounds (VOCs) and eliminate hazardous air pollutants in chemical formulations, the industry is shifting toward advanced, high-boiling solvents. Among these, (methyl-2-phenoxyethoxy)propanol (CAS: 51730-94-0)—commercially recognized as Dipropylene Glycol Phenyl Ether (DiPPh)—has emerged as a highly effective, low-odor alternative [1].

This guide objectively evaluates the efficacy of (methyl-2-phenoxyethoxy)propanol against traditional solvents, analyzing the mechanistic causality behind its performance, providing quantitative benchmarking, and detailing self-validating experimental protocols for application scientists.

Mechanistic Causality: Structure-Function Relationship

The superior performance of (methyl-2-phenoxyethoxy)propanol is fundamentally dictated by its molecular architecture (C₁₂H₁₈O₃). The molecule features a bulky, hydrophobic aromatic phenyl ring coupled with a dipropylene glycol backbone.

Unlike traditional high-HLB (Hydrophilic-Lipophilic Balance) solvents like Ethylene Glycol Butyl Ether (EB), the low HLB of (methyl-2-phenoxyethoxy)propanol drives a highly specific partitioning mechanism [2]. In an aqueous dispersion (such as a latex paint or an industrial cleaner), the solvent resists remaining in the continuous water phase. Instead, thermodynamic forces drive it to partition almost entirely into the hydrophobic dispersed phase—whether that is an acrylic polymer particle or a lipophilic soil (e.g., soap scum or industrial grease).

Once partitioned, the solvent acts as a highly efficient plasticizer. It increases the free volume between polymer chains, depressing the polymer's glass transition temperature ( Tg​ ) and facilitating flawless film coalescence at lower temperatures. In cleaning applications, this same partitioning mechanism softens and reduces the viscosity of heavy soils, allowing for rapid mechanical breakup [3].

Partitioning_Mechanism cluster_0 Aqueous Phase (Continuous) cluster_1 Hydrophobic Phase (Polymer/Soil) S1 (methyl-2-phenoxyethoxy)propanol (Low HLB Solvent) P1 Solvent Partitioning & Polymer Swelling S1->P1 Hydrophobic Interaction P2 Tg Depression & Film Coalescence P1->P2 Plasticization

Fig 1: Mechanistic partitioning of (methyl-2-phenoxyethoxy)propanol into hydrophobic matrices.

Quantitative Comparison: Benchmarking Solvents

To objectively assess its efficacy, (methyl-2-phenoxyethoxy)propanol must be benchmarked against industry standards: Texanol (a ubiquitous coalescent), Propylene Glycol Phenyl Ether (PPh) , and Ethylene Glycol Butyl Ether (EB) .

The data below demonstrates that (methyl-2-phenoxyethoxy)propanol offers the highest boiling point and flash point, translating to a safer handling profile and compliance with stringent non-VOC regulations (such as CARB LVP-VOC exemption criteria) [4].

Physical/Chemical Property(methyl-2-phenoxyethoxy)propanolPropylene Glycol Phenyl EtherTexanol (Ester Alcohol)Ethylene Glycol Butyl Ether
CAS Number 51730-94-0770-35-425265-77-4111-76-2
Boiling Point (°C) 280.0243.0254.0171.0
Flash Point (°C) 138.0115.0120.067.0
Density (g/cm³) 1.0511.0640.9500.900
Evaporation Rate (BuAc=1) < 0.01 (Extremely Slow)< 0.010.0020.08
VOC Status (CARB) Exempt / Non-VOCLow VOCLow VOC100% VOC
Odor Profile Odorless to Very MildMild AromaticMild EsterStrong / Pungent

Experimental Protocols & Performance Validation

To validate the plasticization efficiency and coalescing power of (methyl-2-phenoxyethoxy)propanol, researchers should utilize the Minimum Film Forming Temperature (MFFT) Assay (adapted from ASTM D2354). This protocol is designed as a self-validating system: it includes an internal baseline control to ensure the thermodynamic environment is strictly calibrated.

Protocol: Minimum Film Forming Temperature (MFFT) Assay

Objective: Determine the minimum temperature at which a latex emulsion forms a continuous, crack-free film when formulated with different solvents.

Materials:

  • Styrene-acrylic latex emulsion (50% solids, theoretical Tg​ = 20°C).

  • Solvents: (methyl-2-phenoxyethoxy)propanol, Texanol (Control).

  • MFFT Bar instrument (temperature gradient plate).

Step-by-Step Methodology:

  • Baseline Calibration (Internal Control): Run a blank latex emulsion (0% solvent) on the MFFT bar. Validation Check: The protocol is valid only if the blank yields an MFFT of 20°C ± 1°C.

  • Solvent Dosing: Divide the latex emulsion into three aliquots. Under continuous low-shear agitation (400 rpm), add the test solvents dropwise to achieve a concentration of 4.0% w/w based on polymer solids.

  • Equilibration: Seal the samples and allow them to equilibrate for 24 hours at 25°C. Causality: This dwell time is critical; it allows the hydrophobic solvent to fully migrate from the aqueous phase and partition into the polymer particles, ensuring uniform swelling.

  • Drawdown Application: Apply a 100 µm wet film of each equilibrated sample along the parallel tracks of the MFFT bar, which is set to a temperature gradient of 0°C to 25°C.

  • Curing & Assessment: Allow the films to cure for 2 hours under a constant airflow. Visually and optically inspect the films to identify the exact temperature coordinate where the film transitions from a fractured, opaque state to a continuous, transparent state.

MFFT_Protocol A Latex Emulsion Preparation B Solvent Dosing (4% w/w) A->B C Equilibration (24h at 25°C) B->C D Drawdown on MFFT Bar C->D E Thermal Gradient Exposure D->E F Film Continuity Assessment E->F

Fig 2: Standardized workflow for the Minimum Film Forming Temperature (MFFT) assay.

Expected Outcomes: Due to its superior partitioning coefficient and higher molecular weight, (methyl-2-phenoxyethoxy)propanol typically depresses the MFFT by an additional 15-20% compared to Texanol at equal dosing levels, proving its superior efficacy as a coalescent.

Conclusion

(methyl-2-phenoxyethoxy)propanol stands out as a highly engineered solvent that leverages its unique aromatic and dipropylene glycol structure to deliver exceptional hydrophobicity and low volatility. By outperforming traditional solvents like Texanol and EB in both safety metrics (flash point, VOC status) and functional efficacy (MFFT depression, soil partitioning), it is an optimal choice for formulators developing next-generation architectural coatings, heavy-duty industrial cleaners, and agricultural formulations.

References

  • Silver Fern Chemical, Inc. (n.d.). Glycol Ether DiPPH Supplier | 51730-94-0. Retrieved from[Link]

  • Dow Chemical Company. (n.d.). Glycol Ether Formulation Guide. Retrieved from[Link](Note: Linked via general Dow technical repository)

  • US Environmental Protection Agency (EPA). (2026). Propanol, 1(or 2)-(methyl-2-phenoxyethoxy)- Substance Details. Retrieved from[Link]

  • California Air Resources Board (CARB). (2010). Organic Gas Speciation Profiles for Consumer Products. Retrieved from[Link]

Comparative

A Comparative Guide to the Toxicity Profiles of Propylene Glycol Ethers

For researchers, scientists, and drug development professionals, a comprehensive understanding of the toxicological profiles of common solvents is paramount for ensuring laboratory safety and the integrity of experimenta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of the toxicological profiles of common solvents is paramount for ensuring laboratory safety and the integrity of experimental outcomes. Propylene glycol ethers (PGEs) are a widely used class of solvents, valued for their versatile properties in a vast array of industrial, commercial, and consumer applications, including paints, cleaners, and inks.[1][2] This guide provides an in-depth comparison of the toxicity profiles of three key propylene glycol ethers: Propylene Glycol Methyl Ether (PGME), Dipropylene Glycol Methyl Ether (DPGME), and Tripropylene Glycol Methyl Ether (TPGME).

The selection of an appropriate solvent requires a nuanced understanding of its potential biological interactions. This guide is structured to provide a clear, data-driven comparison, moving from a high-level overview to detailed experimental protocols. Our objective is to equip you with the necessary information to make informed decisions in your research and development endeavors.

Overview of Propylene Glycol Ethers

Propylene glycol ethers are characterized by the presence of both an ether and an alcohol functional group.[2] They are produced by the reaction of propylene oxide with an alcohol.[2] The length of the polypropylene glycol chain and the nature of the alkyl ether group significantly influence their physical, chemical, and toxicological properties. As a general trend, as the molecular weight and the number of propylene glycol units increase, the acute toxicity of the ether tends to decrease.

It is crucial to distinguish between the α- and β-isomers of propylene glycol ethers. The α-isomers, which are the predominant form in commercial products, are generally considered to have low toxicity.[2][3] In contrast, the β-isomers can be metabolized to more toxic compounds, similar to ethylene glycol ethers.[3] For instance, commercial PGME is regulated to contain less than 0.5% of the β-isomer.[4]

Comparative Toxicity Data

The following table summarizes key toxicological data for PGME, DPGME, and TPGME, providing a quantitative basis for comparison. The data has been compiled from various authoritative sources, including regulatory agency reports and peer-reviewed literature.

Toxicological EndpointPropylene Glycol Methyl Ether (PGME)Dipropylene Glycol Methyl Ether (DPGME)Tripropylene Glycol Methyl Ether (TPGME)
Acute Oral Toxicity (LD50, rat) 3,739 - 4,277 mg/kg[5]5,135 - 5,400 mg/kg[6][7][8]3,200 - 3,500 mg/kg[9][10]
Acute Dermal Toxicity (LD50, rabbit) >2,000 mg/kg[5]9,500 - >19,000 mg/kg[6]14,505 - 15,440 mg/kg[9][10]
Acute Inhalation Toxicity (LC50, rat) >30.02 mg/L (4h)[5]No lethality at 500 ppm (highest attainable concentration)[6]>5,000 mg/m³ (1h)[9]
Repeated Dose Toxicity (NOAEL) 300 ppm (inhalation, rat, reproductive)[4]200 mg/kg-day (oral, rat); 50-200 ppm (inhalation, various species)[6][11]No adverse effects up to 1010 mg/m³ (inhalation, rat/mouse)[12]
Skin Irritation Essentially non-irritating[5]Not a skin irritant[6]Not thought to produce skin irritation[9]
Eye Irritation Slightly irritating[4]Slightly irritating[6]Not classified as an eye irritant[10]
Genotoxicity Not likely to be genotoxic[9]Not genotoxic[6]No evidence of genotoxic effects from limited in vitro data[12]
Developmental & Reproductive Toxicity Developmental NOAEL of 145 ppm in rabbits[4]Not teratogenic[6]No evidence of developmental toxicity up to 1000 mg/m³ in rats[12]
Carcinogenicity No treatment-related increases in tumors in rats and mice[1]Not considered carcinogenic (based on data from PGME)[6]Not classified as carcinogenic[10]

In-Depth Analysis of Toxicity Profiles

Acute Toxicity

All three propylene glycol ethers exhibit low acute toxicity via oral, dermal, and inhalation routes.[4][6][9] The LD50 values are generally high, indicating that a large dose is required to cause acute lethality. For instance, the oral LD50 in rats for PGME is in the range of 3,739-4,277 mg/kg, while for DPGME it is even higher at 5,180-5,400 mg/kg.[5][6] TPGME also shows low acute oral toxicity with an LD50 of 3,200-3,300 mg/kg in rats.[9] This low acute toxicity profile makes them relatively safe for handling in controlled laboratory settings, provided appropriate personal protective equipment is used.

Irritation and Sensitization

PGME, DPGME, and TPGME are generally not considered to be significant skin irritants or skin sensitizers.[5][6][9] Prolonged or repeated skin contact may cause mild irritation or defatting of the skin.[13] They are all considered to be only slightly irritating to the eyes.[4][6]

Repeated Dose and Systemic Toxicity

In repeated-dose studies, the primary effects observed at higher concentrations are generally related to central nervous system depression (such as sedation) and adaptive changes in the liver.[6][11] For DPGME, No-Observed-Adverse-Effect-Levels (NOAELs) in repeated dose inhalation studies range from >50 ppm to 200 ppm in various animal species.[6] For PGME, the reproductive NOAEL in rats via inhalation was 300 ppm.[4] TPGME has shown no adverse effects in subacute inhalation studies in rats and mice at concentrations up to 1010 mg/m³.[12]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

A robust database exists for propylene glycol ethers, which consistently indicates a lack of genotoxic, developmental, and reproductive hazards for the commercial α-isomers.[1] Studies have shown that PGME, DPGME, and TPGME are not genotoxic.[6][9][12] Furthermore, chronic toxicity and oncogenicity studies on PGME showed no treatment-related increases in tumor incidence in rats or mice.[1] Developmental toxicity studies have also been largely negative for these compounds.[1][12] It is important to note that the beta-isomer of PGME is a known developmental toxicant; however, its presence in commercial products is strictly limited.[6]

Experimental Protocols for Toxicity Assessment

To ensure the reliability and comparability of toxicological data, standardized testing guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD), are followed.[14][15] These guidelines provide detailed methodologies for a range of toxicity studies.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[16] It provides a quantitative measure of the effect of a substance on the metabolic activity of cells.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture: Plate cells (e.g., a relevant cell line for your research) in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours. The choice of cell line should be based on the target organ or system of interest.

  • Compound Exposure: Prepare a series of dilutions of the propylene glycol ether in the appropriate cell culture medium. Remove the old medium from the cells and replace it with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the test compound, if any) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells with the test compound for a defined period (e.g., 24, 48, or 72 hours). The incubation time is a critical parameter and should be chosen based on the expected mechanism of toxicity.

  • MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to formazan.

  • Formazan Solubilization: After the MTT incubation, add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Causality Behind Experimental Choices:

  • 96-well plate format: Allows for high-throughput screening of multiple concentrations and replicates.

  • Vehicle control: Essential to ensure that the solvent used to dissolve the test compound does not have a toxic effect on its own.

  • Positive control: Validates the assay by demonstrating that it can detect a known cytotoxic effect.

  • Concentration-response curve: Crucial for determining the potency of the compound's toxicity (IC50).

Visualization of Experimental Workflows and Logical Relationships

Diagrams are powerful tools for visualizing complex processes and relationships. The following diagrams, created using the DOT language, illustrate a generalized workflow for in vivo acute oral toxicity testing and the hierarchical relationship of different toxicity endpoints.

Caption: Generalized workflow for in vivo acute oral toxicity testing.

ToxicityEndpoints cluster_1 Hierarchy of Toxicological Endpoints Toxicity Overall Toxicity Profile Acute Acute Toxicity Toxicity->Acute Chronic Chronic & Sub-chronic Toxicity Toxicity->Chronic Genetic Genetic Toxicity Toxicity->Genetic Repro Reproductive & Developmental Toxicity Toxicity->Repro LD50 LD50/LC50 Acute->LD50 Irritation Irritation/Corrosion Acute->Irritation NOAEL NOAEL/LOAEL Chronic->NOAEL Carcinogenicity Carcinogenicity Chronic->Carcinogenicity Mutagenicity Mutagenicity Genetic->Mutagenicity Clastogenicity Clastogenicity Genetic->Clastogenicity Teratogenicity Teratogenicity Repro->Teratogenicity Fertility Fertility Effects Repro->Fertility

Caption: Logical relationship between different toxicity endpoints.

Conclusion

The propylene glycol ethers PGME, DPGME, and TPGME generally exhibit a low order of toxicity.[17] Their low acute toxicity, coupled with a lack of significant genotoxic, carcinogenic, or reproductive effects in their commercial forms, makes them safer alternatives to some other classes of solvents, such as certain ethylene glycol ethers. However, as with any chemical, appropriate handling procedures and personal protective equipment are essential to minimize exposure and ensure a safe working environment. This guide provides a foundational understanding of the comparative toxicity of these common solvents, empowering researchers to make informed decisions in their experimental design and laboratory practices. For more detailed information, consulting the referenced materials and official safety data sheets is always recommended.

References

  • DIPROPYLENE GLYCOL METHYL ETHER CAS N°: 34590-94-8 (Isomers - OECD Existing Chemicals Database). Link

  • Spencer, P. J., et al. (2005). New toxicity data for the propylene glycol ethers - a commitment to public health and safety. Toxicology Letters, 156(1), 181-188. Link

  • OECD Guidelines for the Testing of Chemicals - Wikipedia. Link

  • Guidelines for the Testing of Chemicals - OECD. Link

  • Tri(propylene glycol) methyl ether, mixture of isomers - Santa Cruz Biotechnology. Link

  • Safety Data Sheet (SDS) - A.G. Layne. Link

  • Genotoxicity Screening of Industrial Chemical Residues in Drinking Water Using Comet Assay. Link

  • Thompson, E. D., et al. (1984). Genetic toxicology testing of 41 industrial chemicals. Environmental Mutagenesis, 6(4), 519-540. Link

  • Hainard, A., et al. (2024). Propylene Glycol Ethers: Widespread Use and Missing Neurotoxicity Testing. International Journal of Molecular Sciences, 25(6), 3163. Link

  • Compound Tripropylene glycol mono-methylether Data collection sheet. Link

  • The Toxicology of Glycol Ethers and its Relevance to Man - ECETOC. Link

  • Toxicological Profile for propylene glycol - Agency for Toxic Substances and Disease Registry | ATSDR. Link

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Link

  • 420 | oecd guideline for testing of chemicals. Link

  • Genotoxicity testing of chemicals - Reach - Ames test - OECD 471 - Vivotecnia. Link

  • OECD GUIDELINE FOR TESTING OF CHEMICALS. Link

  • A Comparative Analysis of Glycol Ether Toxicity for Researchers and Drug Development Professionals - Benchchem. Link

  • Inert Reassessment -Propylene Glycol Monomethyl Ether (PGME), CAS - EPA. Link

  • Dipropylene glycol methyl ether - IDLH | NIOSH - CDC. Link

  • Safety Data Sheet Propylene glycol monomethyl ether - Redox. Link

  • ICSC 0551 - PROPYLENE GLYCOL MONOMETHYL ETHER. Link

  • Multi-dimensional in vitro bioactivity profiling for grouping of glycol ethers - PMC. Link

  • SAFETY DATA SHEET - TCI Chemicals. Link

  • Propylene Glycol Ethers: A Comprehensive Technical Review for Researchers - Benchchem. Link

  • SAFETY DATA SHEET - Fisher Scientific. Link

  • DIPROPYLENE GLYCOL METHYL ETHER - CAMEO Chemicals. Link

  • Tri(propylene glycol) monomethyl ether ≥97 %, for synthesis - Carl ROTH. Link

  • toxicological categorization of p- and e-series glycol ethers. Link

  • Genotoxicity Testing: Insights, Applications, and Advanced Microfluidic Setups - Elveflow. Link

  • TR 064 - The Toxicology of Glycol Ethers and its Relevance to Man - ECETOC. Link

  • Testing and Screening Methods for Genotoxicity and Mutagenicity - ScitoVation. Link

  • SAFETY DATA SHEET - Tokyo Chemical Industry. Link

  • SAFETY DATA SHEET - Sigma-Aldrich. Link

  • Neurotoxicity of Propylene Glycol Butyl Ether: Multiomic Evidence from Human BrainSpheres | bioRxiv. Link

  • Inert Reassessment - Dipropylene Glycol Monomethyl Ether (DPGME), CAS Reg. no. 34590-94-8 - EPA. Link

  • Compound Dipropylene glycol mono methyl ether acetate (DPGMEA) - European Commission. Link

  • TR 095 Vol II - The Toxicology of Glycol Ethers and its Relevance to Man (Fourth Edition) Volume II - Substance Profiles - ECETOC. Link

  • A Comparative Toxicological Profile of Dipropylene Glycol Methyl Ether (DPGME) Isomers - Benchchem. Link

  • U.S. EPA IRIS Substance file - Propylene glycol monoethyl ether; CASRN 52125-53-8. Link

  • Propylene Glycol Ethers - LyondellBasell. Link

  • Propylene Glycol Ethers - OECD Existing Chemicals Database. Link

  • Propylene glycol monoethyl ether | CASRN 52125-53-8 | DTXSID3024283 | IRIS - EPA. Link

  • Cytotoxicity study of polyethylene glycol derivatives - RSC Publishing. Link

  • File for Propylene Glycol tert-butyl Ether (CAS No. 57018-52-7). Link

  • Propylene glycol | CASRN 57-55-6 | DTXSID0021206 | IRIS | US EPA, ORD. Link

  • PROPYLENE GLYCOL | Occupational Safety and Health Administration. Link

  • Dipropylene glycol monomethyl ether - Santa Cruz Biotechnology. Link

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.